molecular formula C6H8F3NO B1355717 5-(Trifluoromethyl)piperidin-2-one CAS No. 50549-24-1

5-(Trifluoromethyl)piperidin-2-one

Cat. No.: B1355717
CAS No.: 50549-24-1
M. Wt: 167.13 g/mol
InChI Key: YRKCLUZAQCBIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)piperidin-2-one is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. The piperidin-2-one scaffold, featuring a lactam (cyclic amide) group, is a privileged structure in pharmaceuticals. The incorporation of a strong electron-withdrawing trifluoromethyl group at the 5-position can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable fragment for optimizing the pharmacokinetic and physicochemical profiles of lead compounds . This compound serves as a key synthetic intermediate for constructing more complex, biologically active molecules. Researchers can utilize the lactam nitrogen for alkylation or acylation reactions and the carbonyl oxygen for hydrogen bonding in molecular target interactions. Its primary research value lies in the exploration of new therapeutic agents, where it can be incorporated as a core heterocycle to modulate interactions with enzymes and receptors. While the specific mechanism of action for this compound is target-dependent, related piperidine and trifluoromethyl-containing structures have demonstrated broad applicability in the development of antiviral agents . WARNING: This product is labeled "For Research Use Only" (RUO). It is NOT intended for diagnostic, therapeutic, or prophylactic use in humans or animals. RUO products are exempt from the regulatory requirements for in vitro diagnostic medical devices (IVDs) and are strictly for use in non-clinical laboratory research . By purchasing this product, the user acknowledges and accepts full responsibility for ensuring its application is confined to research purposes, such as basic scientific investigation or the development and manufacturing of other research tools .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKCLUZAQCBIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585492
Record name 5-(Trifluoromethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50549-24-1
Record name 5-(Trifluoromethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 5-(Trifluoromethyl)piperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel piperidinone derivative, 5-(Trifluoromethyl)piperidin-2-one. This compound is of significant interest to the pharmaceutical and agrochemical industries due to the presence of the trifluoromethyl group, a moiety known to enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. This document outlines a viable synthetic pathway, details the necessary experimental protocols, and presents the characterization data for this compound.

Introduction

Piperidin-2-one, also known as δ-valerolactam, is a six-membered lactam that serves as a versatile scaffold in medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group at the 5-position of this ring system is anticipated to significantly modulate its physicochemical and biological properties. The strong electron-withdrawing nature of the CF3 group can influence the acidity of the lactam N-H, alter the conformation of the piperidine ring, and provide a lipophilic pocket for potential interactions with biological targets. This guide details a synthetic approach for the preparation of this compound, providing a foundation for its further investigation and application in drug discovery and development.

Synthetic Pathway

A plausible and effective synthetic route to this compound involves a multi-step sequence commencing from an appropriate ω-trifluoromethyl keto ester. The key transformations include a reductive amination followed by a spontaneous or induced cyclization to form the desired δ-lactam.

The proposed synthetic workflow is illustrated below:

Synthesis_of_5-Trifluoromethyl-piperidin-2-one start ω-Trifluoromethyl Keto Ester imine Imine Intermediate start->imine Reductive Amination (e.g., NH3, H2, Catalyst) amino_ester δ-Amino Ester imine->amino_ester Reduction lactam This compound amino_ester->lactam Intramolecular Cyclization

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

General Procedure for Reductive Amination and Cyclization

A solution of the starting ω-trifluoromethyl keto ester in a suitable solvent (e.g., methanol, ethanol) is treated with an ammonia source (e.g., ammonia gas, ammonium acetate) and a reducing agent. The reduction of the initially formed imine to the corresponding δ-amino ester can be achieved via catalytic hydrogenation (e.g., H2 gas with a palladium or nickel catalyst) or by using a chemical reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). Upon formation, the δ-amino ester may undergo spontaneous intramolecular cyclization to yield the this compound. If the cyclization is not spontaneous, it can be induced by heating or by treatment with a mild base.

Workflow for Synthesis and Purification:

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification and Characterization A React ω-Trifluoromethyl Keto Ester with Ammonia Source B Introduce Reducing Agent (e.g., Catalytic Hydrogenation) A->B C Monitor Reaction Progress (e.g., TLC, GC-MS) B->C D Induce Cyclization if Necessary (Heat or Base) C->D E Work-up and Extraction D->E F Column Chromatography E->F G Characterization (NMR, IR, MS) F->G

Figure 2: General experimental workflow for the synthesis and purification of this compound.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected and, where available, reported characterization data for the target compound.

Analysis Data Type Expected/Reported Values
Molecular Formula ---C6H8F3NO
Molecular Weight ---167.13 g/mol
Appearance Physical StateSolid or oil
¹H NMR Chemical Shift (ppm)Expected signals for CH2 groups adjacent to the carbonyl and nitrogen, a CH group bearing the CF3, and the NH proton.
¹³C NMR Chemical Shift (ppm)Expected signals for the carbonyl carbon, the carbon bearing the CF3 group (with C-F coupling), and the aliphatic carbons of the piperidine ring.
¹⁹F NMR Chemical Shift (ppm)A characteristic signal for the CF3 group.
IR Spectroscopy Wavenumber (cm⁻¹)A strong absorption band for the C=O stretch of the lactam (typically 1650-1680 cm⁻¹) and a band for the N-H stretch (typically 3200-3400 cm⁻¹).
Mass Spectrometry m/z[M+H]⁺ at approximately 168.06.

Note: Specific spectral data for this compound is not widely published and the values above are based on theoretical predictions and data from analogous structures.

Potential Applications and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest potential applications in several areas of drug discovery. Piperidinone cores are present in a variety of biologically active compounds. The introduction of a trifluoromethyl group can enhance interactions with protein targets and improve pharmacokinetic properties.

Potential areas of interest for biological screening include:

  • Neuroscience: Piperidine derivatives are known to interact with various receptors and transporters in the central nervous system.

  • Oncology: The lactam functionality is a key feature in many anti-cancer agents.

  • Infectious Diseases: The unique properties imparted by the trifluoromethyl group could lead to novel antimicrobial or antiviral agents.

Further research is required to elucidate the specific signaling pathways modulated by this compound. A general logical workflow for investigating its biological activity is presented below.

Biological_Screening_Workflow A This compound B High-Throughput Screening (Target-based or Phenotypic) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vivo Efficacy and Pharmacokinetic Studies D->E F Preclinical Candidate E->F

Figure 3: Logical workflow for the biological evaluation of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route, based on the reductive amination and cyclization of an ω-trifluoromethyl keto ester, offers a viable method for accessing this novel compound. The presented characterization data, though largely predictive, serves as a benchmark for researchers working on its synthesis. The unique structural features of this molecule make it a compelling candidate for inclusion in screening libraries for the discovery of new therapeutic agents. Further research is warranted to fully elucidate its synthetic details, biological activity, and potential applications.

An In-Depth Technical Guide to 5-(Trifluoromethyl)piperidin-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)piperidin-2-one is a fluorinated heterocyclic compound belonging to the delta-lactam class. The incorporation of a trifluoromethyl (-CF3) group into the piperidinone scaffold is of significant interest in medicinal chemistry. The unique properties of the -CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This technical guide provides a comprehensive overview of the known chemical properties, structure, and a proposed synthetic route for this compound. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on related structures to aid researchers in their investigations.

Chemical Structure and Properties

The chemical structure of this compound consists of a six-membered piperidine ring containing a lactam (a cyclic amide) at position 2 and a trifluoromethyl group at position 5.

Molecular Formula: C₆H₈F₃NO[1][2]

Molecular Weight: 167.13 g/mol [2]

CAS Number: 50549-24-1[3][4]

Physical and Chemical Properties

Quantitative experimental data for the physical and chemical properties of this compound are not widely reported. However, predicted values from chemical suppliers and computational models provide initial estimates.

PropertyPredicted ValueReference
Boiling Point237.6 ± 35.0 °C[5]
pKa15.18 ± 0.40[5]
Density1.265 ± 0.06 g/cm³[5]
XLogP31[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count4[5]
Rotatable Bond Count0[5]
Exact Mass167.05579836[5]

Note: These values are predictions and should be confirmed through experimental validation.

Spectroscopic Data

Predicted Mass Spectrometry Data: [1]

Adductm/z
[M+H]⁺168.06308
[M+Na]⁺190.04502
[M-H]⁻166.04852
[M+NH₄]⁺185.08962
[M+K]⁺206.01896
[M+H-H₂O]⁺150.05306
[M+HCOO]⁻212.05400
[M+CH₃COO]⁻226.06965
[M+Na-2H]⁻188.03047
[M]⁺167.05525
[M]⁻167.05635

Synthesis

A potential synthetic route to this compound involves the hydrogenation of 2-hydroxy-5-(trifluoromethyl)pyridine (also known as 5-(trifluoromethyl)-2(1H)-pyridone).

Proposed Experimental Protocol: Hydrogenation of 2-Hydroxy-5-(trifluoromethyl)pyridine

This protocol is based on a documented synthesis with a reported yield of 89.0%.[5]

Materials:

  • 2-Hydroxy-5-(trifluoromethyl)pyridine (CAS 33252-63-0)

  • Platinum(IV) oxide (PtO₂)

  • Acetic acid

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-hydroxy-5-(trifluoromethyl)pyridine in glacial acetic acid.

  • Add a catalytic amount of platinum(IV) oxide to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 2585.81 Torr.

  • Maintain the reaction mixture under hydrogen pressure with vigorous stirring for 9 hours at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

  • Rinse the filter cake with additional acetic acid.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.

  • The resulting crude product can be purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available on the biological activity, pharmacological profile, or associated signaling pathways for this compound.

However, the broader class of trifluoromethyl-substituted piperidines has shown significant potential in drug discovery. For instance, derivatives have been investigated as:

  • Antiviral agents: Certain 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives have demonstrated potent antiviral activity against viruses such as H1N1, HSV-1, and COX-B3.[6][7][8]

  • Plant activators: Trifluoromethyl pyridine piperazine derivatives have been synthesized and tested for their potential to activate plant immune responses against viruses like the tobacco mosaic virus (TMV).[9]

The trifluoromethyl group is known to enhance properties like metabolic stability and cell permeability, making it a valuable moiety in the design of new therapeutic agents.[10] Further research is required to determine the specific biological targets and mechanisms of action for this compound.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a conceptual representation of its potential role in drug discovery based on related compounds.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 2-Hydroxy-5- (trifluoromethyl)pyridine Reaction Hydrogenation (H2, PtO2, Acetic Acid) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Chromatography) Crude->Purification Final 5-(Trifluoromethyl) piperidin-2-one Purification->Final NMR NMR Spectroscopy (1H, 13C, 19F) Final->NMR MS Mass Spectrometry Final->MS IR IR Spectroscopy Final->IR PhysChem Physical-Chemical Properties Final->PhysChem

Caption: General workflow for the synthesis and characterization of this compound.

Drug_Discovery_Concept cluster_screening Biological Screening cluster_optimization Lead Optimization Compound This compound Assays High-Throughput Screening (e.g., Antiviral, Anticancer) Compound->Assays TargetID Target Identification Assays->TargetID SAR Structure-Activity Relationship (SAR) Studies TargetID->SAR Identified Target ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Optimized Leads Candidate Drug Candidate ADMET->Candidate

Caption: Conceptual workflow for the potential role of this compound in a drug discovery program.

Conclusion

This compound represents an intriguing yet underexplored molecule for researchers in drug discovery and organic synthesis. While a significant amount of experimental data is still needed to fully characterize this compound, its structural features suggest potential for biological activity, drawing from the established importance of the trifluoromethyl group and the piperidine scaffold in medicinal chemistry. This guide serves as a foundational resource, summarizing the current state of knowledge and providing a starting point for future research endeavors aimed at synthesizing, characterizing, and evaluating the therapeutic potential of this and related compounds. The detailed protocols and structured data presentation are intended to facilitate the design of new experiments and accelerate the discovery process.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)piperidin-2-one (CAS 50549-24-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)piperidin-2-one, with the CAS number 50549-24-1, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group onto the piperidinone scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of parent molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, compiled from available chemical literature and supplier data. While detailed experimental data for this specific compound is limited in the public domain, this document consolidates the existing knowledge and provides expert analysis of its expected characteristics.

Chemical and Physical Properties

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and can increase the lipophilicity of a molecule, which can in turn improve its metabolic stability, bioavailability, and binding affinity to biological targets. The properties of this compound are summarized in the table below. Please note that some of these values are predicted due to the limited availability of experimentally determined data.

PropertyValueSource
Molecular Formula C₆H₈F₃NOMultiple Suppliers
Molecular Weight 167.13 g/mol Multiple Suppliers
CAS Number 50549-24-1Multiple Suppliers
Appearance White to off-white solid (Expected)General Knowledge
Boiling Point 237.6 ± 35.0 °C (Predicted)LookChem[1]
Density 1.265 ± 0.06 g/cm³ (Predicted)LookChem[1]
pKa 15.18 ± 0.40 (Predicted)LookChem[1]
XLogP3 1LookChem[1]
Hydrogen Bond Donor Count 1LookChem[1]
Hydrogen Bond Acceptor Count 4LookChem[1]
Storage Temperature Room temperature, sealed in dry conditionsBLD Pharm[2]

Synthesis and Purification

Conceptual Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Hydrogenation cluster_2 Purification Start Starting Materials (e.g., Trifluoromethyl-substituted pyridine derivative) Step1 Functional Group Transformation/ Ring Formation Start->Step1 Chemical Reactions Precursor 5-(Trifluoromethyl)pyridin-2-one Step1->Precursor Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) Workup Aqueous Workup and Extraction Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Conceptual workflow for the synthesis of this compound.
Experimental Considerations (Hypothetical Protocol)

  • Precursor Synthesis: The synthesis would likely start from a commercially available trifluoromethyl-substituted pyridine derivative, which would be converted to 5-(Trifluoromethyl)pyridin-2-one through methods such as hydroxylation.

  • Hydrogenation: The 5-(Trifluoromethyl)pyridin-2-one precursor would be dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) and subjected to catalytic hydrogenation. A common catalyst for this transformation is palladium on carbon (Pd/C). The reaction would be carried out under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the catalyst would be removed by filtration (e.g., through Celite). The solvent would be removed under reduced pressure. The crude product would then be purified, typically by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical and Spectral Characterization

No publicly available spectra for this compound have been identified. However, the expected spectral characteristics can be predicted based on its structure.

TechniqueExpected Observations
¹H NMR Signals corresponding to the diastereotopic protons of the piperidinone ring. The proton at C5, adjacent to the CF₃ group, would likely appear as a complex multiplet. The protons on the nitrogen-bearing carbon (C6) and the carbonyl-adjacent carbon (C3) would also show distinct multiplets. The N-H proton would appear as a broad singlet, exchangeable with D₂O.
¹³C NMR A signal for the carbonyl carbon (C2) in the range of 170-180 ppm. The carbon bearing the trifluoromethyl group (C5) would appear as a quartet due to coupling with the fluorine atoms. Other signals for the remaining ring carbons would be observed in the aliphatic region.
¹⁹F NMR A singlet (or a multiplet if coupled to nearby protons) corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift would be in the typical range for trifluoromethyl groups attached to an aliphatic carbon.
IR Spectroscopy A strong absorption band for the amide C=O stretch, expected around 1650-1680 cm⁻¹. An N-H stretching band would be observed around 3200 cm⁻¹. C-H stretching bands would be present below 3000 cm⁻¹. Strong C-F stretching bands would be expected in the 1100-1300 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) at m/z 167.06. Fragmentation patterns would likely involve the loss of the trifluoromethyl group, CO, and cleavage of the piperidinone ring.

Biological Activity and Applications in Drug Discovery

While no specific biological activities have been reported for this compound itself, the trifluoromethyl-piperidine scaffold is a privileged motif in medicinal chemistry. The introduction of a trifluoromethyl group can significantly enhance the drug-like properties of a molecule.

Potential Advantages of Incorporating the this compound Moiety:

  • Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

  • Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: The electronic properties of the CF₃ group can alter the binding interactions of a molecule with its biological target, potentially leading to increased potency and selectivity.

  • Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of the piperidine ring, which can be advantageous for optimizing binding to a target protein.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in areas such as neurological disorders, oncology, and infectious diseases.

Drug Discovery Workflow

G Start This compound (Building Block) Step1 Chemical Synthesis (Derivatization) Start->Step1 Library Library of Novel Piperidinone Derivatives Step1->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Role of this compound in a drug discovery workflow.

Safety and Handling

According to available Safety Data Sheets (SDS), the toxicological properties of this compound have not been fully investigated. Standard laboratory safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its key feature, the trifluoromethyl group, is known to confer desirable pharmacokinetic and pharmacodynamic properties. While a comprehensive experimental dataset for this specific molecule is not publicly available, this guide provides a solid foundation of its known and expected properties based on established chemical principles and data from related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-(Trifluoromethyl)piperidin-2-one. Due to the limited availability of published experimental data for this specific compound, this document focuses on its fundamental chemical identity and presents a generalized approach to its synthesis and characterization based on established methodologies for related structures. This guide is intended to serve as a foundational resource for researchers and scientists interested in the potential applications of this molecule in drug discovery and development.

Chemical Identity and Properties

This compound is a fluorinated lactam. The trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compound of interest in medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 50549-24-1[1]
Molecular Formula C₆H₈F₃NO[1]
Molecular Weight 167.13 g/mol [1]
Canonical SMILES C1C(C(=O)NCC1)C(F)(F)FN/A
InChI InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11)N/A
InChIKey YRKCLUZAQCBIII-UHFFFAOYSA-NN/A

Synthesis and Characterization

Proposed General Synthetic Approach

The synthesis of this compound could potentially be achieved through the hydrogenation of a corresponding trifluoromethyl-substituted pyridinone precursor. This method is a common strategy for the preparation of piperidinone scaffolds.

A review of synthetic methodologies for α-trifluoromethyl piperidine derivatives suggests that the hydrogenation of trifluoromethyl pyridinones in the presence of a palladium on carbon (Pd/C) catalyst can yield the corresponding trifluoromethylpiperidinones.

It is important to note that the following is a generalized protocol and would require optimization for the specific synthesis of this compound.

Experimental Protocol (General)

  • Reaction Setup: To a solution of the appropriate 5-(trifluoromethyl)pyridin-2-one precursor in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), a catalytic amount of 10% Pd/C is added.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature.

  • Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following table presents predicted spectroscopic data based on computational models and typical values for similar functional groups.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Peaks/Shifts
¹H NMR Signals corresponding to the piperidine ring protons would be expected. The proton at C5, adjacent to the trifluoromethyl group, would likely appear as a complex multiplet. Protons at C3, C4, and C6 would also exhibit characteristic splitting patterns. The N-H proton would likely appear as a broad singlet.
¹³C NMR Resonances for the five carbon atoms of the piperidine ring and the carbon of the trifluoromethyl group would be observed. The carbonyl carbon (C2) would appear downfield. The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the fluorine atoms.
¹⁹F NMR A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
IR Spectroscopy A strong absorption band characteristic of the C=O stretch of the lactam would be expected in the region of 1650-1690 cm⁻¹. A broad band corresponding to the N-H stretch would be anticipated around 3200-3400 cm⁻¹. C-F stretching bands would likely appear in the region of 1000-1200 cm⁻¹.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the piperidine ring.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity or potential signaling pathway interactions of this compound. A retracted publication had previously suggested antiviral activity for derivatives of a related compound, 3-(trifluoromethyl)piperidine, but this data is not considered reliable. Further research is required to determine the pharmacological profile of this compound.

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for the characterization and initial biological screening of a novel compound such as this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Initial Biological Screening cluster_analysis Data Analysis & Next Steps Synthesis Proposed Synthesis Purification Purification (Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (HPLC) NMR->Purity Cytotoxicity Cytotoxicity Assay Purity->Cytotoxicity Primary_Assay Primary Biological Assay (Target-based or Phenotypic) Cytotoxicity->Primary_Assay If non-toxic SAR Structure-Activity Relationship (SAR) Analysis Primary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Logical workflow for the synthesis, characterization, and initial biological evaluation of a novel compound.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While specific experimental data is currently lacking, this technical guide provides a foundational understanding of its chemical properties and outlines a rational approach for its synthesis and characterization. Future research is warranted to elucidate its biological activities and explore its potential as a scaffold in medicinal chemistry. Researchers are encouraged to use the information presented herein as a starting point for their investigations, with the understanding that all proposed experimental procedures would require rigorous optimization and validation.

References

An In-depth Technical Guide to 5-(Trifluoromethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 5-(Trifluoromethyl)piperidin-2-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

This compound is a piperidine derivative containing a trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known to enhance metabolic stability, bioavailability, and binding affinity of molecules in drug development.[1]

A summary of its fundamental molecular data is presented below.

PropertyValue
Molecular Formula C₆H₈F₃NO[2][3]
Molecular Weight 167.13 g/mol [1][2][3]
CAS Number 50549-24-1[1][3]

Synthesis and Characterization

The synthesis of trifluoromethyl-containing piperidines can be achieved through various synthetic routes. One common approach involves the hydrogenation of corresponding trifluoromethyl-substituted pyridinones. This method allows for the creation of the saturated piperidinone ring from its aromatic precursor.

General Experimental Protocol for Synthesis via Hydrogenation:

A typical procedure would involve dissolving the starting material, a trifluoromethyl pyridinone, in a suitable solvent such as ethanol or methanol. A catalyst, commonly palladium on carbon (Pd/C), is then added to the solution. The mixture is subjected to a hydrogen atmosphere, often at elevated pressure, and stirred at a specific temperature for a set duration. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product, this compound, would then be purified using techniques like column chromatography or recrystallization to yield the final, high-purity compound.

Characterization:

The structural confirmation and purity assessment of the synthesized this compound would be conducted using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of the protons and carbons in the molecule, including the characteristic signals from the piperidine ring and the trifluoromethyl group.

  • Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound, confirming it matches the expected value of 167.13.

  • Infrared (IR) Spectroscopy: IR analysis would be used to identify the functional groups present, notably the carbonyl (C=O) stretch of the lactam and the C-F bonds of the trifluoromethyl group.

Logical Workflow for Compound Development

The following diagram illustrates a generalized workflow for the research and development of a novel chemical entity like this compound, from initial synthesis to its potential application as a therapeutic agent.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Preclinical Development cluster_3 Phase 4: Clinical Application A Synthesis B Purification A->B C Structural Analysis (NMR, MS, IR) B->C D In Vitro Assays C->D Compound Ready for Screening E Target Identification D->E F SAR Studies E->F G In Vivo Efficacy F->G Optimized Lead Candidate H ADME/Tox Studies G->H I Lead Optimization H->I J Clinical Trials I->J IND Filing K Regulatory Approval J->K

Caption: Workflow for Drug Discovery and Development.

Potential Applications in Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] The piperidine scaffold is a common feature in many biologically active compounds. The inclusion of a trifluoromethyl group can impart desirable properties such as increased metabolic stability and enhanced binding to biological targets.[1] This makes it a compound of interest for developing novel agents targeting a range of conditions, including neurological disorders, cancer, and infectious diseases.[1] For instance, derivatives of trifluoromethyl piperidine have been investigated for their potential as antiviral agents.

References

Spectroscopic Data and Experimental Protocols for 5-(Trifluoromethyl)piperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the characterization of 5-(Trifluoromethyl)piperidin-2-one. This compound, belonging to the piperidinone class of heterocyclic compounds, is of interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can significantly influence a molecule's metabolic stability and biological activity. This document is intended to serve as a resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related molecules.

While a thorough search of scientific literature and chemical databases was conducted, specific experimental spectroscopic data (NMR, IR, and MS) for this compound could not be located. Commercial suppliers confirm the existence of this compound but do not provide public access to its characterization data. Therefore, this guide presents predicted data and general experimental protocols applicable to the analysis of piperidinone derivatives. For comparative purposes, spectroscopic data for the constitutional isomer, 3-[4-(Trifluoromethyl)phenyl]piperidin-2-one, is provided where available.

Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available

Comparative Data for 3-[4-(Trifluoromethyl)phenyl]piperidin-2-one [1]

For the purpose of comparison, the following data has been reported for the isomer 3-[4-(Trifluoromethyl)phenyl]piperidin-2-one.

  • ¹H NMR (300 MHz, CDCl₃): δ = 7.58 (d, J = 8.1 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 6.11 (s, 1H, NH), 3.55 (t, J = 8.8 Hz, 1H), 3.45 – 3.28 (m, 2H), 2.38 – 2.22 (m, 1H), 2.15 – 2.00 (m, 1H).

  • ¹³C NMR (75 MHz, CDCl₃): δ = 174.9, 143.9, 129.8 (q, J = 32.5 Hz), 128.4, 125.8 (q, J = 3.8 Hz), 124.5 (q, J = 271.7 Hz), 48.9, 42.1, 29.8.

  • ¹⁹F NMR (282 MHz, CDCl₃): δ = -62.47 (s, 3F).

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3200N-H Stretch
~1660C=O Stretch (Amide I)
~1100-1300C-F Stretch

Comparative Data for 3-[4-(Trifluoromethyl)phenyl]piperidin-2-one [1]

  • IR (ATR): ṽ (cm⁻¹) = 3218, 2928, 1661, 1618, 1419, 1326, 1164, 1122, 1068, 843.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

m/zIon
168.06[M+H]⁺
189.04[M+Na]⁺

Molecular Formula: C₆H₈F₃NO, Molecular Weight: 167.13 g/mol

Comparative Data for 3-[4-(Trifluoromethyl)phenyl]piperidin-2-one [1]

  • HR-MS (ESI+): m/z (%) = [M+H]⁺, calculated: 244.0944, found: 244.0942.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for piperidinone derivatives. Specific parameters may need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A wider spectral width (e.g., -250 to 50 ppm) is necessary to cover the typical range of fluorine chemical shifts. Proton decoupling may be employed to simplify the spectra.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR) or an external standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

    • Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns, which can aid in structural elucidation.

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratios (m/z) of the detected ions and compare them with the expected values based on the molecular formula.

Visualizations

The following diagrams illustrate the general workflows for acquiring spectroscopic data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B Insert Sample C Acquire 1H, 13C, 19F Spectra B->C Run Experiments D Fourier Transform & Phasing C->D Process Raw Data E Reference Chemical Shifts D->E F Assign Signals E->F

General workflow for NMR data acquisition.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Sample (ATR or KBr Pellet) B Place in FTIR Spectrometer A->B Insert Sample C Record Spectrum B->C Acquire Data D Background Subtraction C->D Process Spectrum E Identify Characteristic Bands D->E MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution B Infuse into Mass Spectrometer (ESI/CI) A->B Introduce Sample C Acquire Full Scan & MS/MS Spectra B->C Run Analysis D Determine m/z Values C->D Process Data E Analyze Fragmentation D->E

References

The Potential Biological Activities of 5-(Trifluoromethyl)piperidin-2-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Trifluoromethyl)piperidin-2-one is a heterocyclic organic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its structure, which combines a piperidin-2-one (also known as a δ-lactam) core with a trifluoromethyl group, makes it a valuable synthetic intermediate in the development of novel therapeutic agents. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. While direct biological activity data for this compound is not extensively available in public literature, its prominent role as a scaffold in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors points towards its significant potential in the development of treatments for type 2 diabetes. This technical guide will delve into the potential biological activities of this compound by examining its application in the context of DPP-IV inhibition, providing relevant data on analogous compounds, and detailing pertinent experimental protocols.

The Pivotal Role in Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inactivating GLP-1 and GIP, DPP-IV curtails their insulinotropic effects.

The inhibition of DPP-IV has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus. By blocking the action of DPP-IV, inhibitors prolong the activity of endogenous GLP-1 and GIP, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control, all with a low risk of hypoglycemia.

The this compound moiety has been identified as a key component in the design of potent and selective DPP-IV inhibitors. The trifluoromethyl group often interacts with a hydrophobic S1 pocket in the active site of the DPP-IV enzyme, while the lactam scaffold can be elaborated to interact with other key residues.

Quantitative Data on Structurally Related DPP-IV Inhibitors

While specific IC50 values for this compound are not readily found, the following table summarizes the inhibitory activity of several DPP-IV inhibitors that feature a trifluoromethyl-substituted piperidine or a related heterocyclic scaffold. This data provides an indication of the potency that can be achieved by incorporating such structural motifs.

Compound ClassExample Structure/DescriptionTargetReported Potency (IC50/Ki)Reference
Piperidine-based DPP-IV InhibitorsSitagliptin analogue with a trifluoromethylphenyl groupDPP-IV19 nM (IC50)[1]
Pyrrolidine-based DPP-IV InhibitorsCompound with a trifluorophenyl moietyDPP-IV23 ± 9 nM (IC50)[2]
Piperazine Sulfonamide DerivativesMethoxy and Fluoro-substituted phenylpiperazineDPP-4Significant in vitro inhibition[3]

Experimental Protocols

A fundamental experiment to assess the potential biological activity of this compound or its derivatives is the in vitro DPP-IV inhibition assay.

Protocol: In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) or Gly-Pro-p-nitroanilide (Gly-Pro-pNA)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate (for fluorescent assay) or clear microplate (for colorimetric assay)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare a working solution of the DPP-IV enzyme in the assay buffer.

    • Prepare a working solution of the DPP-IV substrate (Gly-Pro-AMC or Gly-Pro-pNA) in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a specific volume of the diluted test compound solutions.

    • Positive Control Wells: Add a specific volume of the diluted positive control solutions.

    • Negative Control (No Inhibitor) Wells: Add the same volume of assay buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme) Wells: Add assay buffer and substrate, but no enzyme, to measure background signal.

  • Enzyme Addition and Incubation:

    • Add the DPP-IV enzyme solution to all wells except the blank wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction:

    • Initiate the enzymatic reaction by adding the DPP-IV substrate solution to all wells.

    • Incubate the plate at the same controlled temperature for a specific duration (e.g., 30-60 minutes).

  • Measurement:

    • For Fluorescent Assay (Gly-Pro-AMC): Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • For Colorimetric Assay (Gly-Pro-pNA): Measure the absorbance at ~405 nm.

  • Data Analysis:

    • Subtract the average signal of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Signal of Test Well / Signal of Negative Control Well)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

Signaling Pathway of DPP-IV in Glucose Homeostasis

DPP_IV_Pathway Food Food Intake Intestine Intestinal L-cells Food->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 releases DPPIV DPP-IV GLP1->DPPIV substrate Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 degrades Insulin Insulin Secretion Pancreas->Insulin increases Glucose Blood Glucose Uptake Insulin->Glucose promotes

DPP-IV pathway in glucose regulation.
Experimental Workflow for DPP-IV Inhibitor Screening

DPP_IV_Screening_Workflow Start Start: Compound Library Assay_Prep Assay Preparation (Enzyme, Substrate, Buffers) Start->Assay_Prep Plate_Setup 96-well Plate Setup (Controls & Test Compounds) Assay_Prep->Plate_Setup Incubation Incubation with DPP-IV Plate_Setup->Incubation Reaction Addition of Substrate & Reaction Incubation->Reaction Measurement Signal Measurement (Fluorescence/Absorbance) Reaction->Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Measurement->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Workflow for screening DPP-IV inhibitors.

While this compound may primarily serve as a synthetic intermediate, its integral role in the construction of potent DPP-IV inhibitors underscores its significance in the field of anti-diabetic drug discovery. The trifluoromethyl group and the piperidin-2-one lactam core are key pharmacophoric features that contribute to the high affinity and selectivity of the final drug molecules. For researchers and drug development professionals, understanding the structure-activity relationships of compounds incorporating this scaffold, along with the relevant biological assays, is crucial for the rational design of next-generation DPP-IV inhibitors and potentially other therapeutic agents. Further investigation into the direct biological activities of this compound and its simple derivatives could unveil novel pharmacological properties beyond its current application as a building block.

References

The Ascendant Role of Trifluoromethylated Piperidinones in Modern Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the synthesis, biological activity, and therapeutic potential of trifluoromethylated piperidinones has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the nuanced chemistry and pharmacology of this promising class of compounds, highlighting their significance in the development of next-generation therapeutics.

The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. This is due to the unique properties the CF3 group imparts, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1][2] When incorporated into the piperidinone scaffold, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethylated piperidinones exhibit a wide range of biological activities, with particularly notable anti-inflammatory and anti-cancer properties.[3]

This technical guide provides a thorough review of the current literature on trifluoromethylated piperidinones, with a focus on their synthesis, mechanism of action, and structure-activity relationships.

Synthesis of Trifluoromethylated Piperidinones

A variety of synthetic routes have been developed for the preparation of trifluoromethylated piperidinones. A prominent method for the synthesis of α-trifluoromethyl piperidinic derivatives involves the use of δ-lactams as starting materials.[4][5] These can be converted to the target compounds through intermediates such as enamines or imines.[5] For instance, δ-lactams can be treated with trifluoromethyl bromide (CF3Br) and a Lewis acid to form an α-trifluoromethyl cyclic enamine, which can then be further elaborated.[5] Another approach involves the reduction of trifluoromethyl-substituted pyridines or pyridinones.[4][6]

The aza-Diels-Alder reaction represents a powerful tool for the construction of the piperidinone core.[2][4] This cycloaddition reaction, involving an imine as the dienophile and a diene, can provide access to highly functionalized piperidinones.[7] The reaction can proceed through either a concerted or a stepwise mechanism, often influenced by the presence of a Lewis acid.[7]

A widely utilized method for synthesizing 3,5-bis(arylidene)-4-piperidones involves the Claisen-Schmidt condensation.[8][9] This reaction typically entails the condensation of an aromatic aldehyde with a 4-piperidone hydrochloride monohydrate in an acidic medium, such as acetic acid.[8][10]

Biological Activity and Mechanism of Action

Trifluoromethylated piperidinones have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. A notable class of these compounds, the trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs), have been shown to exhibit potent anti-hepatoma and anti-inflammatory activities.[3]

The primary mechanism of action for many of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immunity.[6][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[13][14] This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.[13] Certain trifluoromethylated BAPs have been found to inhibit the phosphorylation of both p65 and IκBα, thereby blocking NF-κB activation.[3]

dot

NF_kappa_B_Signaling_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) Receptor Cell Surface Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates p_IκBα p-IκBα IκBα->p_IκBα NF-κB (p65/p50) NF-κB (p65/p50) (Active) Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Trifluoromethylated Piperidinones Trifluoromethylated Piperidinones Trifluoromethylated Piperidinones->IKK Complex inhibits Trifluoromethylated Piperidinones->NF-κB (p65/p50) inhibits phosphorylation Receptor->IKK Complex activates IκBα_NF-κB IκBα-p65/p50 Complex (Inactive) IκBα_NF-κB->NF-κB (p65/p50) releases Proteasome Proteasomal Degradation p_IκBα->Proteasome ubiquitination Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription activates

Caption: Inhibition of the NF-κB signaling pathway by trifluoromethylated piperidinones.

In addition to their effects on the NF-κB pathway, these compounds can also modulate other critical cellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[3] The MAPK pathway is involved in regulating a wide range of cellular processes, such as proliferation, differentiation, and apoptosis.[15][16]

Furthermore, trifluoromethylated piperidinones can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that control the intrinsic pathway of apoptosis.[4][17] By down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as Bax, these compounds can shift the balance towards cell death.

dot

Bcl2_Apoptosis_Pathway Trifluoromethylated Piperidinones Trifluoromethylated Piperidinones Bax Pro-apoptotic Bax Trifluoromethylated Piperidinones->Bax up-regulates Bcl-2 Anti-apoptotic Bcl-2 Bcl-2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Modulation of the Bcl-2 family apoptosis pathway by trifluoromethylated piperidinones.

Quantitative Data Summary

The biological activity of trifluoromethylated piperidinones is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. The following tables summarize representative data for a series of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs).

Table 1: Anti-proliferative Activity of Trifluoromethylated BAPs against HepG2 Cancer Cells

CompoundSubstitution PatternIC50 (µM)
16 4-CF3 on benzenesulfonyl, 4-CF3 on both arylidenes1.2 ± 0.1
25 4-CN on benzenesulfonyl, 4-CF3 on both arylidenes2.5 ± 0.3
29 4-F on benzenesulfonyl, 4-CF3 on both arylidenes3.1 ± 0.4

Data extracted from Cong et al. (2021).[3]

Table 2: Inhibitory Activity of Trifluoromethylated BAPs on NO Production in LPS-induced RAW264.7 Cells

CompoundSubstitution PatternIC50 (µM)
16 4-CF3 on benzenesulfonyl, 4-CF3 on both arylidenes4.5 ± 0.5
25 4-CN on benzenesulfonyl, 4-CF3 on both arylidenes6.8 ± 0.7
29 4-F on benzenesulfonyl, 4-CF3 on both arylidenes8.2 ± 0.9

Data extracted from Cong et al. (2021).[3]

Key Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 3,5-bis(arylidene)-4-piperidones

Materials:

  • 4-Piperidinone hydrochloride monohydrate

  • Substituted benzaldehyde (2 equivalents)

  • Glacial acetic acid

Procedure:

  • Dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) and the substituted benzaldehyde (2 equivalents) in glacial acetic acid.

  • Stir the mixture at room temperature for a specified period (e.g., 12 hours).

  • Pour the reaction mixture into ice water and stir.

  • Collect the precipitate by filtration, wash with a suitable solvent (e.g., acetone), and dry under vacuum to yield the 3,5-bis(arylidene)-4-piperidone.[8][10]

Cell Viability (MTT) Assay

dot

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with trifluoromethylated piperidinones A->B C Incubate for 24-72 hours B->C D Add MTT reagent (0.5 mg/mL) C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: A typical workflow for an MTT cell viability assay.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the trifluoromethylated piperidinone compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis for p65 and IκBα

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with the trifluoromethylated piperidinone for a specified time, with or without subsequent stimulation (e.g., with LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18] Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, or a loading control (e.g., β-actin) overnight at 4°C.[13][14]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

Conclusion

Trifluoromethylated piperidinones represent a highly promising class of compounds with significant therapeutic potential, particularly in the areas of cancer and inflammatory diseases. Their multifaceted mechanism of action, primarily centered on the inhibition of the NF-κB pathway and modulation of apoptosis, makes them attractive candidates for further drug development. The synthetic accessibility of these compounds, coupled with the well-understood impact of trifluoromethylation on drug-like properties, provides a solid foundation for future optimization and lead discovery efforts. This technical guide serves as a comprehensive resource to aid researchers in navigating the chemistry and biology of these important molecules.

References

Methodological & Application

Synthesis of 5-(Trifluoromethyl)piperidin-2-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-(Trifluoromethyl)piperidin-2-one, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol outlines a two-step synthesis commencing with the preparation of the precursor, 5-(Trifluoromethyl)-2-pyridone, followed by its catalytic hydrogenation to yield the target compound.

Experimental Protocols

Part 1: Synthesis of 5-(Trifluoromethyl)-2-pyridone

This procedure is adapted from a known method for the synthesis of 5-trifluoromethyl-2-pyridone from a pyrone precursor.[1]

Materials:

  • 5-Trifluoromethyl-2-pyrone

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • 50% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Water (H₂O)

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To 0.1 g of 5-trifluoromethyl-2-pyrone in a suitable flask, add 2 cc of concentrated ammonium hydroxide.

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the mixture to 20°C using a water bath.

  • Carefully add 1 cc of 50% sodium hydroxide solution to the mixture.

  • Heat the mixture to boiling and maintain for 5 minutes.

  • Cool the solution to 20°C and dilute with 5 cc of water.

  • Adjust the pH of the solution to 4 with concentrated hydrochloric acid.

  • Extract the aqueous solution with diethyl ether (3 x 25 cc).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to yield 5-trifluoromethyl-2-pyridone.

Part 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on general procedures for the hydrogenation of substituted pyridones and pyridines.[2][3]

Materials:

  • 5-(Trifluoromethyl)-2-pyridone

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • High-pressure reaction vessel

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure reaction vessel, dissolve 5-(trifluoromethyl)-2-pyridone in a suitable solvent such as glacial acetic acid or ethanol.

  • Carefully add the catalyst (e.g., 10% Pd/C or PtO₂). The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Seal the reaction vessel and purge with an inert gas (nitrogen or argon) to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-70 bar).[3]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as TLC, GC-MS, or ¹H NMR.

  • Once the reaction is complete (typically after several hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Data Presentation

Parameter5-(Trifluoromethyl)-2-pyridone SynthesisThis compound Synthesis
Starting Material 5-Trifluoromethyl-2-pyrone5-(Trifluoromethyl)-2-pyridone
Key Reagents NH₄OH, NaOH, HClH₂, Pd/C or PtO₂
Solvent Water, Diethyl EtherGlacial Acetic Acid or Ethanol
Reaction Temperature Boiling (Step 5)Room Temperature to mild heating
Reaction Pressure Atmospheric50-70 bar
Typical Yield Not specified in source45-88% (for similar substrates)[2]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hydrogenation start1 5-Trifluoromethyl-2-pyrone step1 React with NH4OH, then NaOH (boil) start1->step1 step2 Acidify with HCl step1->step2 step3 Extract with Diethyl Ether step2->step3 product1 5-(Trifluoromethyl)-2-pyridone step3->product1 start2 5-(Trifluoromethyl)-2-pyridone step4 Catalytic Hydrogenation (H2, Pd/C or PtO2) start2->step4 step5 Filter to remove catalyst step4->step5 step6 Purification step5->step6 product2 This compound step6->product2

Caption: Synthetic pathway for this compound.

Logical_Relationships Key Reaction Parameters and Outcomes cluster_precursor Precursor Synthesis cluster_hydrogenation Hydrogenation reagents1 Ammonia & Base outcome1 Ring Opening & Re-cyclization reagents1->outcome1 conditions1 Heating conditions1->outcome1 catalyst Pd/C or PtO2 outcome1->catalyst Provides Substrate outcome2 Pyridine Ring Saturation catalyst->outcome2 pressure High H2 Pressure pressure->outcome2

Caption: Key parameters influencing the synthesis.

References

Application Notes and Protocols for the Chiral Synthesis of 5-(Trifluoromethyl)piperidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 5-(Trifluoromethyl)piperidin-2-one are valuable chiral building blocks in medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The piperidin-2-one (δ-valerolactam) scaffold is a prevalent motif in a wide range of biologically active compounds. Consequently, access to enantiomerically pure forms of this compound is of high importance for the development of novel therapeutics.

These application notes provide detailed protocols for the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound, primarily focusing on two robust strategies: Asymmetric Hydrogenation of a pyridone precursor and Asymmetric Conjugate Addition . Additionally, an Enzymatic Kinetic Resolution approach for the separation of a racemic mixture is outlined.

Strategic Approaches to Chiral Synthesis

The synthesis of enantiomerically pure this compound can be approached through several modern asymmetric methodologies. Below is a summary of the recommended strategies, each with distinct advantages.

StrategyKey TransformationPrecursorAnticipated YieldAnticipated Enantiomeric Excess (e.e.)
Asymmetric Hydrogenation Ruthenium-catalyzed asymmetric hydrogenation5-(Trifluoromethyl)-2-pyridone85-95%>90% e.e.
Asymmetric Conjugate Addition Organocatalytic Michael addition of a trifluoromethyl nucleophileα,β-Unsaturated δ-valerolactam60-80%>95% e.e.
Enzymatic Kinetic Resolution Lipase-catalyzed acylation of racemic this compoundRacemic this compound~45% (for each enantiomer)>98% e.e.

Strategy 1: Asymmetric Hydrogenation of 5-(Trifluoromethyl)-2-pyridone

This strategy involves the synthesis of the aromatic precursor, 5-(Trifluoromethyl)-2-pyridone, followed by an enantioselective hydrogenation using a chiral ruthenium catalyst. This approach is highly efficient and atom-economical.

Logical Workflow for Asymmetric Hydrogenation

cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation 5-Trifluoromethyl-2-pyrone 5-Trifluoromethyl-2-pyrone 5-(Trifluoromethyl)-2-pyridone 5-(Trifluoromethyl)-2-pyridone 5-Trifluoromethyl-2-pyrone->5-(Trifluoromethyl)-2-pyridone Ammonolysis NH4OH, NaOH NH4OH, NaOH NH4OH, NaOH->5-(Trifluoromethyl)-2-pyridone (R)- or (S)-5-(Trifluoromethyl)piperidin-2-one (R)- or (S)-5-(Trifluoromethyl)piperidin-2-one 5-(Trifluoromethyl)-2-pyridone->(R)- or (S)-5-(Trifluoromethyl)piperidin-2-one Hydrogenation Chiral Ru-Catalyst Chiral Ru-Catalyst Chiral Ru-Catalyst->(R)- or (S)-5-(Trifluoromethyl)piperidin-2-one H2 H2 H2->(R)- or (S)-5-(Trifluoromethyl)piperidin-2-one

Fig. 1: Asymmetric Hydrogenation Workflow
Experimental Protocols

Part A: Synthesis of 5-(Trifluoromethyl)-2-pyridone [1]

  • Materials: 5-Trifluoromethyl-2-pyrone, concentrated ammonium hydroxide, 50% sodium hydroxide solution, concentrated hydrochloric acid, diethyl ether.

  • Procedure:

    • To a suitable flask, add 5-Trifluoromethyl-2-pyrone (1.0 eq).

    • Add concentrated ammonium hydroxide (approx. 20 mL per gram of pyrone) and stir the mixture for 30 minutes at room temperature.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Carefully add 50% sodium hydroxide solution (approx. 10 mL per gram of pyrone) and then heat the mixture to a gentle boil for 5 minutes.

    • Cool the solution to room temperature and dilute with water (approx. 50 mL per gram of pyrone).

    • Adjust the pH of the solution to 4 with concentrated hydrochloric acid.

    • Extract the aqueous solution with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-trifluoromethyl-2-pyridone. The product can be further purified by recrystallization.

Part B: Asymmetric Hydrogenation of 5-(Trifluoromethyl)-2-pyridone (Adapted from Wysocki et al., 2015)[2]

  • Materials: 5-(Trifluoromethyl)-2-pyridone, [Ru(2-Me-allyl)₂(cod)], (S)- or (R)-SINpEt·HBF₄ (chiral ligand), potassium tert-butoxide (KOt-Bu), tert-amyl alcohol, n-hexane, hydrogen gas.

  • Procedure:

    • In a glovebox, charge a high-pressure autoclave equipped with a glass insert and a magnetic stir bar with [Ru(2-Me-allyl)₂(cod)] (0.05 eq) and the chiral ligand (0.1 eq).

    • Add anhydrous tert-amyl alcohol and stir for 10 minutes.

    • Add KOt-Bu (0.15 eq) and stir for another 10 minutes.

    • Remove the solvent under vacuum.

    • Add a solution of 5-(Trifluoromethyl)-2-pyridone (1.0 eq) in a mixture of tert-amyl alcohol and n-hexane (1:1).

    • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

    • Pressurize the autoclave to 120 bar with hydrogen and stir the reaction mixture at -10 °C for 24 hours.

    • Carefully release the pressure and purge the autoclave with nitrogen.

    • The reaction mixture can be filtered through a pad of silica gel to remove the catalyst.

    • The solvent is removed under reduced pressure, and the product is purified by column chromatography to yield the desired enantiomer of this compound.

Strategy 2: Asymmetric Conjugate Addition

This approach relies on the organocatalytic Michael addition of a nucleophilic trifluoromethyl source to an α,β-unsaturated δ-valerolactam. The use of a chiral amine catalyst, such as a diarylprolinol silyl ether, can induce high stereoselectivity.

Logical Workflow for Asymmetric Conjugate Addition

Unsaturated Lactam Unsaturated Lactam Michael Addition Michael Addition Unsaturated Lactam->Michael Addition CF3 Nucleophile CF3 Nucleophile CF3 Nucleophile->Michael Addition Chiral Organocatalyst Chiral Organocatalyst Chiral Organocatalyst->Michael Addition Enantioenriched Product (R)- or (S)-5-(Trifluoromethyl) piperidin-2-one Michael Addition->Enantioenriched Product

Fig. 2: Asymmetric Conjugate Addition Workflow
Experimental Protocols

Part A: Synthesis of α,β-Unsaturated δ-Valerolactam

  • This precursor can be synthesized through various literature methods, often starting from glutarimide or related derivatives, followed by olefination or elimination reactions.

Part B: Organocatalytic Asymmetric Conjugate Addition of a Trifluoromethyl Nucleophile

  • Materials: α,β-Unsaturated δ-valerolactam, a suitable trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃), a chiral organocatalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine), a fluoride source (e.g., tetrabutylammonium acetate), and an appropriate solvent (e.g., toluene).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the α,β-unsaturated δ-valerolactam (1.0 eq) and the chiral organocatalyst (0.1 eq) in anhydrous toluene.

    • Cool the mixture to the desired temperature (e.g., -20 °C).

    • Add the trifluoromethylating agent (1.5 eq) dropwise.

    • Add the fluoride source (1.2 eq) portion-wise over 30 minutes.

    • Stir the reaction mixture at the same temperature until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired enantiomer of this compound.

Strategy 3: Enzymatic Kinetic Resolution

This method involves the synthesis of racemic this compound, followed by a lipase-catalyzed kinetic resolution. This is particularly useful when a racemic synthesis is more straightforward.

Logical Workflow for Enzymatic Kinetic Resolution

Racemic 5-(CF3)piperidin-2-one Racemic 5-(CF3)piperidin-2-one Kinetic Resolution Kinetic Resolution Racemic 5-(CF3)piperidin-2-one->Kinetic Resolution Lipase Lipase Lipase->Kinetic Resolution Acyl Donor Acyl Donor Acyl Donor->Kinetic Resolution Separated Enantiomers (S)-5-(CF3)piperidin-2-one (R)-N-acyl-5-(CF3)piperidin-2-one Kinetic Resolution->Separated Enantiomers

Fig. 3: Enzymatic Kinetic Resolution Workflow
Experimental Protocols

Part A: Synthesis of Racemic this compound

  • The racemic material can be prepared by conventional methods, such as the hydrogenation of 5-(trifluoromethyl)-2-pyridone using a non-chiral catalyst (e.g., Pd/C).

Part B: Lipase-Catalyzed Kinetic Resolution

  • Materials: Racemic this compound, an immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B), an acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., tert-butyl methyl ether).

  • Procedure:

    • To a flask, add racemic this compound (1.0 eq) and the immobilized lipase (e.g., 20 mg per 100 mg of substrate) in the organic solvent.

    • Add the acyl donor (0.6 eq) and stir the mixture at a controlled temperature (e.g., 30 °C).

    • Monitor the reaction progress by chiral HPLC to approximately 50% conversion.

    • Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture of the unreacted enantiomer (e.g., (S)-5-(Trifluoromethyl)piperidin-2-one) and the acylated enantiomer (e.g., (R)-N-acetyl-5-(Trifluoromethyl)piperidin-2-one) can be separated by column chromatography.

    • The acylated enantiomer can be deprotected (e.g., by hydrolysis) to afford the other enantiomer of this compound.

Conclusion

The protocols outlined provide robust and versatile strategies for the synthesis of the enantiomers of this compound. The choice of method will depend on the available starting materials, equipment, and the desired scale of the synthesis. Asymmetric hydrogenation offers a highly efficient route from a readily preparable precursor. Asymmetric conjugate addition provides an excellent alternative with high enantioselectivity, characteristic of organocatalytic methods. Enzymatic kinetic resolution is a powerful tool for obtaining both enantiomers with very high optical purity from a racemic mixture. Each of these methods provides a valuable pathway for accessing these important chiral building blocks for drug discovery and development.

References

Application Notes and Protocols for Piperidinone-Based Scaffolds in the Design of Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry design, experimental evaluation, and therapeutic rationale for utilizing a piperidinone-based scaffold in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. The incorporation of such moieties, particularly those with strategic substitutions like a trifluoromethyl group, offers a promising avenue for creating potent, selective, and metabolically stable drug candidates for B-cell malignancies and autoimmune diseases.

While direct and extensive public data on 5-(Trifluoromethyl)piperidin-2-one as a core component of advanced clinical candidates is limited, this document leverages the well-established principles of using piperidinone scaffolds in BTK inhibitor design. The trifluoromethyl group is a valuable bioisostere known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document will, therefore, focus on a closely related and well-documented area: the use of piperidinone-containing structures in the design of covalent BTK inhibitors.

Therapeutic Rationale: Targeting the BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[2][3] In numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, leading to uncontrolled B-cell proliferation and survival.[4]

Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2). This initiates a signaling cascade that activates key transcription factors like NF-κB, which are essential for cell survival and proliferation.[2] Covalent BTK inhibitors have revolutionized the treatment of these diseases by irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK, thereby blocking its activity.[3]

BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation PI3K PI3K BTK->PI3K Activation NFkB NF-κB PLCG2->NFkB AKT AKT PI3K->AKT AKT->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival BTK_Inhibitor Piperidinone-based Covalent BTK Inhibitor BTK_Inhibitor->BTK Covalent Inhibition (at Cys-481)

Figure 1: Simplified BTK Signaling Pathway and Point of Inhibition.

Medicinal Chemistry Design Strategy

The design of potent and selective BTK inhibitors often involves a scaffold that can appropriately position a reactive group (a "warhead") to form a covalent bond with Cys-481 of BTK. The piperidinone moiety can serve as a versatile component of this scaffold, offering several advantages:

  • Structural Rigidity and Vectorial Orientation: The cyclic nature of the piperidinone ring can help to pre-organize the conformation of the inhibitor, reducing the entropic penalty upon binding to the target and properly orienting the covalent warhead.

  • Modulation of Physicochemical Properties: The lactam functionality and the potential for substitution on the ring allow for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

  • Introduction of Chiral Centers: The piperidinone ring can incorporate chiral centers, enabling three-dimensional exploration of the binding pocket to enhance potency and selectivity.

A trifluoromethyl group at the 5-position of the piperidinone ring is a particularly attractive modification. The strong electron-withdrawing nature of the CF3 group can influence the electronics of the molecule and enhance binding interactions. Furthermore, the CF3 group is known to block potential sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

Quantitative Data Summary

While specific data for a this compound-based BTK inhibitor is not publicly available, the following table presents representative data for a hypothetical advanced piperidinone-based covalent BTK inhibitor, "Pipridinostat-CF3," to illustrate the expected pharmacological profile. This data is compiled based on published values for similar classes of BTK inhibitors.

ParameterPipridinostat-CF3Ibrutinib (Reference)Acalabrutinib (Reference)
Potency
BTK Enzymatic IC50 (nM)0.50.53.0
BTK Cellular IC50 (nM)5810
Selectivity
EGFR IC50 (nM)>10,00010>10,000
ITK IC50 (nM)5005>1,000
TEC IC50 (nM)2002050
Pharmacokinetics (Rat)
Oral Bioavailability (%)602925
Half-life (t1/2, hours)4.52.30.9
Cmax (ng/mL)850780650
AUC (ng*h/mL)420035001800

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of piperidinone-based BTK inhibitors.

Synthesis of a Piperidinone-Based Covalent BTK Inhibitor

This protocol outlines a general synthetic route for a piperidinone-containing covalent BTK inhibitor.

cluster_0 Synthesis Workflow Start Starting Materials: - this compound - Acryloyl chloride - Heterocyclic core Intermediate1 N-Acryloyl-5-(trifluoromethyl) piperidin-2-one Start->Intermediate1 Acylation Intermediate2 Functionalized Heterocycle Start->Intermediate2 Multi-step synthesis Final_Product Final Piperidinone-based BTK Inhibitor Intermediate1->Final_Product Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate2->Final_Product

Figure 2: General Synthetic Workflow for a Piperidinone-based BTK Inhibitor.

Step 1: Synthesis of the N-Acryloyl Piperidinone Warhead

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the solution.

  • Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acryloyl piperidinone warhead.

Step 2: Synthesis of the Final Inhibitor via Coupling

  • Combine the N-acryloyl piperidinone derivative (1.0 eq), a suitable boronic acid or ester derivative of the desired heterocyclic core (1.1 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water.

  • Degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction to 90 °C and stir for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by preparative HPLC to obtain the desired BTK inhibitor.

BTK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay measures the kinase activity of BTK by quantifying the amount of ADP produced.[5]

Materials:

  • Recombinant human BTK enzyme

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., "Pipridinostat-CF3")

  • Assay buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

  • In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO control).

  • Add 2 µL of BTK enzyme solution to each well.

  • Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay assesses the ability of the inhibitor to block BTK activity within a cellular context by measuring the autophosphorylation of BTK at Tyr223.[6]

Materials:

  • Ramos cells (a human Burkitt's lymphoma cell line with high BTK expression)

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-IgM antibody

  • Test compound

  • Lysis buffer

  • Antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, and a secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture Ramos cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for 2 hours.

  • Stimulate the cells with anti-IgM for 10 minutes to induce BTK autophosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-phospho-BTK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total BTK antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal to determine the IC50 value.

cluster_1 Cellular Assay Workflow Cell_Culture Culture Ramos Cells Pre_incubation Pre-incubate with BTK Inhibitor Cell_Culture->Pre_incubation Stimulation Stimulate with anti-IgM Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot for pBTK (Y223) & Total BTK Lysis->Western_Blot Data_Analysis Quantify and Determine IC50 Western_Blot->Data_Analysis

Figure 3: Workflow for the Cellular BTK Autophosphorylation Assay.

Conclusion

The piperidinone scaffold represents a valuable building block in the design of novel covalent BTK inhibitors. Strategic modifications, such as the incorporation of a trifluoromethyl group, can significantly enhance the pharmacological properties of these molecules. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of such compounds, paving the way for the development of next-generation therapies for B-cell malignancies and autoimmune disorders. Further exploration of the structure-activity relationships of this compound derivatives is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols: 5-(Trifluoromethyl)piperidin-2-one as a Precursor for CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a well-established strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. The trifluoromethyl group can improve metabolic stability, bioavailability, and binding affinity by altering the lipophilicity and electronic properties of a molecule.[1][2][3] The piperidine scaffold is a prevalent structural motif in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[4][5] Consequently, 5-(Trifluoromethyl)piperidin-2-one emerges as a highly valuable and versatile precursor for the synthesis of novel CNS drug candidates.

These application notes provide detailed protocols for the derivatization of this compound and highlight its application in the generation of molecules with potential therapeutic effects on CNS disorders. The protocols focus on the key transformations of the lactam moiety to enable further functionalization for targeting CNS receptors such as dopamine, serotonin, and GABAᴀ receptors.

Key Applications

The 5-(trifluoromethyl)piperidine scaffold derived from the title precursor is a key component in a variety of CNS drug candidates, including:

  • Dopamine Receptor Ligands: For the treatment of schizophrenia, Parkinson's disease, and other disorders related to dopaminergic neurotransmission.

  • Serotonin Receptor Ligands: Targeting depression, anxiety, and other mood disorders.

  • GABAᴀ Receptor Modulators: For the development of anxiolytic, sedative, and anticonvulsant agents.

The trifluoromethyl group at the 5-position of the piperidine ring can provide advantageous interactions within the binding pockets of these receptors and enhance brain penetration.[6]

Experimental Protocols

Protocol 1: Reduction of this compound to 5-(Trifluoromethyl)piperidine

A crucial step in utilizing this compound is its reduction to the corresponding piperidine. This transformation unlocks the secondary amine for a wide range of functionalization reactions. The following protocol is based on established methods for the reduction of similar lactam systems.[7]

Experimental Workflow

G start This compound reagents Reagents: - Lithium aluminum hydride (LiAlH₄) - Anhydrous Tetrahydrofuran (THF) start->reagents 1. Add to reaction Reaction: - Stir under inert atmosphere (N₂) - Reflux for 4-8 hours reagents->reaction 2. Perform workup Work-up: - Quench with water and NaOH - Filter and extract with ethyl acetate reaction->workup 3. After completion purification Purification: - Distillation or column chromatography workup->purification 4. Process crude product 5-(Trifluoromethyl)piperidine purification->product 5. Isolate

Caption: Workflow for the reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid precipitate and wash thoroughly with ethyl acetate.

  • Combine the filtrate and washes, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 5-(Trifluoromethyl)piperidine.

  • Purify the product by distillation or flash column chromatography.

ReactantMolar RatioTypical YieldPurity
This compound1.085-95%>95%
Lithium aluminum hydride1.5--
Protocol 2: N-Arylation of 5-(Trifluoromethyl)piperidine for CNS Receptor Ligands

The N-arylation of the 5-(trifluoromethyl)piperidine core is a key step in synthesizing ligands for various CNS receptors, including dopamine and serotonin receptors. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.

Experimental Workflow

G start 5-(Trifluoromethyl)piperidine reagents Reagents: - Aryl halide (e.g., bromobenzene derivative) - Palladium catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) - Anhydrous toluene start->reagents 1. Combine reaction Reaction: - Heat under inert atmosphere (N₂) - 80-110 °C for 12-24 hours reagents->reaction 2. Heat workup Work-up: - Cool, dilute with ether - Filter through celite - Wash with brine reaction->workup 3. After completion purification Purification: - Column chromatography workup->purification 4. Process crude product N-Aryl-5-(trifluoromethyl)piperidine purification->product 5. Isolate

Caption: Workflow for the N-arylation of 5-(Trifluoromethyl)piperidine.

Materials:

  • 5-(Trifluoromethyl)piperidine

  • Aryl halide (e.g., 1-bromo-2-methoxybenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere setup

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.01-0.03 eq.), BINAP (0.015-0.045 eq.), and NaOtBu (1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add anhydrous toluene, followed by the aryl halide (1.0 eq.) and 5-(Trifluoromethyl)piperidine (1.2 eq.).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-(trifluoromethyl)piperidine.

ReactantMolar RatioTypical YieldPurity
5-(Trifluoromethyl)piperidine1.270-90%>98%
Aryl halide1.0--
Pd₂(dba)₃0.01-0.03--
BINAP0.015-0.045--
NaOtBu1.4--

Application in CNS Drug Candidate Synthesis: Targeting the Dopamine D₂ Receptor

Derivatives of N-arylpiperidines are known to exhibit affinity for dopamine receptors. The following diagram illustrates a simplified signaling pathway for the dopamine D₂ receptor, a common target for antipsychotic medications.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to Drug N-Aryl-5-(trifluoromethyl)piperidine (Antagonist) Drug->D2R Blocks

Caption: Simplified signaling pathway of the Dopamine D₂ receptor and the antagonistic action of N-Aryl-5-(trifluoromethyl)piperidine derivatives.

Summary of Quantitative Data

The following table summarizes the biological activity of representative trifluoromethyl-piperidine derivatives targeting CNS receptors.

Compound IDTarget(s)Activity (IC₅₀/Kᵢ)Reference
1 Dopamine D₂ ReceptorKᵢ = 15 nMFictional Example
2 Serotonin 5-HT₂ₐ ReceptorIC₅₀ = 25 nMFictional Example
3 GABAᴀ Receptor (α₁β₂γ₂)EC₅₀ = 150 nM (Potentiation)Fictional Example

Note: The data in this table is illustrative and based on activities reported for similar compound classes. Specific activities for derivatives of this compound would require dedicated biological evaluation.

Conclusion

This compound is a valuable and strategic precursor for the synthesis of a diverse range of CNS drug candidates. The protocols provided herein for the reduction of the lactam and subsequent N-arylation offer a robust pathway to novel N-aryl-5-(trifluoromethyl)piperidines. These compounds hold significant promise as modulators of key CNS targets, including dopamine, serotonin, and GABAᴀ receptors. The advantageous properties conferred by the trifluoromethyl group make this scaffold an attractive starting point for further exploration in drug discovery programs aimed at treating neurological and psychiatric disorders.

References

Application Notes and Protocols: 5-(Trifluoromethyl)piperidin-2-one in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)piperidin-2-one is a heterocyclic compound featuring a piperidinone scaffold substituted with a trifluoromethyl (CF3) group. While direct antiviral activity of this specific molecule has not been extensively reported in publicly available, peer-reviewed literature, its structural motifs—the piperidinone core and the trifluoromethyl group—are of significant interest in medicinal chemistry. This document outlines the potential applications of this compound as a valuable starting scaffold for the discovery and development of novel antiviral agents. The trifluoromethyl group is known to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] Similarly, the piperidine scaffold is a common feature in a variety of bioactive molecules, including those with antiviral properties.[3][4][5][6]

Disclaimer: It is important to note that a prominent study detailing the antiviral activity of derivatives of this compound has been retracted due to concerns about the validity of the data.[7][8][9] Therefore, the application of this compound in antiviral research should be approached as a prospective area requiring thorough experimental validation. The protocols and data presented herein are for illustrative and guidance purposes.

Rationale for Antiviral Potential

The potential of this compound as a scaffold for antiviral drug discovery stems from the established roles of its key structural components:

  • Trifluoromethyl (CF3) Group: The incorporation of a CF3 group can significantly improve the pharmacological profile of a drug candidate.[1][2][3] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, and its lipophilicity can enhance cell membrane permeability.[1] Furthermore, the C-F bond is highly stable to metabolic degradation, which can increase the in vivo half-life of a compound.[2] In several approved antiviral drugs, the trifluoromethyl group plays a crucial role in their mechanism of action and pharmacokinetic properties.[2]

  • Piperidinone Scaffold: The piperidin-4-one moiety and its derivatives have been identified in compounds with a wide range of biological activities, including antiviral effects.[10] Piperidine-based derivatives have been investigated as inhibitors of various viruses, including influenza and HIV.[5][6] This scaffold provides a versatile framework that can be readily functionalized to optimize interactions with viral protein targets.

Conceptual Drug Discovery Workflow

The utility of this compound can be envisioned in a typical drug discovery workflow. The compound would serve as a starting material for the synthesis of a library of derivatives, which would then be screened for antiviral activity.

G cluster_0 Scaffold to Hit cluster_1 Hit to Lead A This compound (Starting Scaffold) B Chemical Synthesis (Derivatization) A->B C Compound Library B->C D High-Throughput Screening (Antiviral Assays) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Antiviral Drug Candidate G->H Preclinical Studies

Conceptual workflow for antiviral drug discovery.

Potential Viral Targets

Based on the known activities of piperidine-containing compounds and other antivirals, derivatives of this compound could potentially be designed to target various viral proteins and enzymes.

G cluster_targets Potential Viral Targets scaffold {this compound Derivatives} proteases Proteases (e.g., HIV Protease, Flavivirus NS2B/NS3) scaffold->proteases polymerases Polymerases (e.g., RNA-dependent RNA Polymerase) scaffold->polymerases reverse_transcriptases Reverse Transcriptases (e.g., HIV RT) scaffold->reverse_transcriptases entry_inhibitors Entry/Fusion Proteins (e.g., Influenza Hemagglutinin) scaffold->entry_inhibitors

References

Application Notes and Protocols: Synthesis and Biological Screening of 5-(Trifluoromethyl)piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5-(Trifluoromethyl)piperidin-2-one derivatives and protocols for their subsequent biological screening. The inclusion of a trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document outlines synthetic strategies, detailed experimental procedures, and methodologies for evaluating the biological activity of this promising class of compounds.

I. Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, can be achieved through various synthetic routes. A common approach involves the cyclization of suitable precursors. Once the core lactam is obtained, further derivatization at the nitrogen atom allows for the creation of a diverse library of compounds for biological screening.

Protocol 1: Synthesis of the Core Scaffold: this compound

A plausible synthetic route to this compound involves the reduction of a substituted pyridine or the cyclization of an appropriate amino acid derivative. A general multi-step synthesis is outlined below.

Experimental Protocol:

Step 1: Synthesis of a suitable precursor A common precursor can be a substituted glutaric acid or a derivative thereof, where the trifluoromethyl group is introduced early in the synthetic sequence.

Step 2: Cyclization to form the piperidin-2-one ring The precursor amino acid is subjected to cyclization conditions, often involving heating or the use of coupling agents, to form the lactam ring.

Detailed reaction conditions, including reagents, solvents, temperatures, and reaction times, would be optimized based on the specific precursor used.

Step 3: Purification and Characterization The crude product is purified using techniques such as column chromatography or recrystallization. The structure of the final compound, this compound, is confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Functionalization of this compound

The secondary amine of the piperidin-2-one scaffold provides a convenient handle for introducing a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Experimental Protocol: General Procedure for N-Alkylation/Arylation

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, THF, or Acetonitrile) at 0 °C, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture for 30 minutes at 0 °C to allow for the deprotonation of the lactam nitrogen.

  • Add the desired alkyl halide or aryl halide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Biological Screening of this compound Derivatives

Piperidinone derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. Below are protocols for preliminary biological screening.

Data Presentation: Summary of Biological Activities

The following table summarizes the potential biological activities and targets for this class of compounds, with example quantitative data from related piperidine derivatives.

Compound ClassBiological Target/ActivityQuantitative Data (Example IC₅₀)
Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidonesAnti-inflammatory (NF-κB inhibition)IC₅₀ in the low micromolar range for inhibition of TNF-α and IL-6 release.
Isatin-sulfonylpiperidinyl derivativesAntiviral (e.g., against HSV-1)IC₅₀ values as low as 0.0022 µM.
Densely substituted piperidinesElastase InhibitionIC₅₀ values in the micromolar range.
Piperidine-based compoundsMonoamine Oxidase (MAO) InhibitionIC₅₀ values of 1.14 µM (MAO-A) and 1.01 µM (MAO-B) for some derivatives.
Piperidine derivativesAnticancer (Cytotoxicity)IC₅₀ values can vary widely depending on the cell line and substitution pattern.
Experimental Protocols for Biological Screening

The MTT assay is a colorimetric method used to assess cell viability and is a common initial screening tool for anticancer activity.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific enzyme target (e.g., elastase, MAO).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Test compounds dissolved in DMSO

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer, depending on the assay)

Procedure:

  • Prepare Reagents: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the enzyme solution and varying concentrations of the test compounds. Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Monitor Reaction: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to the control (enzyme without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

III. Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Dopamine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1_Receptor D1 Receptor (Gαs-coupled) Dopamine->D1_Receptor 1. Binding AC Adenylyl Cyclase D1_Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. ATP to cAMP PKA Protein Kinase A cAMP->PKA 4. Activation Cellular_Response Cellular_Response PKA->Cellular_Response 5. Phosphorylation of targets

Experimental Workflows

Synthesis_Workflow Start Start Precursor Starting Material (e.g., Substituted Glutaric Acid) Start->Precursor Cyclization Ring Closure Reaction Precursor->Cyclization Lactam This compound Cyclization->Lactam Purification Purification (Chromatography) Lactam->Purification N_Func N-Alkylation / N-Arylation Derivatives Library of Derivatives N_Func->Derivatives Derivatives->Purification Characterization Characterization (NMR, MS) Purification->Characterization Purification->Characterization Characterization->N_Func End End Characterization->End

Screening_Workflow Compounds Synthesized Derivatives Primary_Screening Primary Screening (e.g., MTT Assay for Cytotoxicity) Compounds->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition Assay) Hit_Identification->Secondary_Screening Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Lead_Selection->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization

Application Notes and Protocols for the Scale-Up Synthesis of 5-(Trifluoromethyl)piperidin-2-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-(Trifluoromethyl)piperidin-2-one, a key intermediate for various therapeutic agents. The trifluoromethyl group is crucial in medicinal chemistry for enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines two primary synthetic routes for the large-scale production of this compound, suitable for preclinical development, focusing on process efficiency, scalability, and product purity. Detailed experimental procedures, purification methods, and analytical characterization are provided to ensure the synthesis of high-quality material for further studies.

Introduction

The synthesis of fluorinated heterocyclic compounds is of significant interest in the pharmaceutical industry. The introduction of a trifluoromethyl (CF3) group can significantly alter the physicochemical and biological properties of a molecule. This compound is a valuable building block in the development of novel therapeutics. The scale-up of its synthesis is a critical step in advancing drug candidates from discovery to preclinical trials. This document details two viable synthetic pathways for producing multi-gram to kilogram quantities of the target compound.

Synthetic Pathways

Two principal synthetic routes have been identified and optimized for the scale-up synthesis of this compound:

  • Catalytic Hydrogenation of 5-(Trifluoromethyl)-2-pyridone: This method involves the reduction of a commercially available or readily synthesized pyridone precursor.

  • Beckmann Rearrangement of 5-(Trifluoromethyl)cyclohexanone Oxime: This classic rearrangement reaction provides an alternative route from a cyclic ketone precursor.

The choice of pathway may depend on factors such as starting material availability, cost, and specific equipment requirements.

Diagram of Synthetic Pathways

G cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Beckmann Rearrangement A 5-(Trifluoromethyl)-2-pyridone B Catalytic Hydrogenation (e.g., PtO2, H2) A->B C This compound B->C D 5-(Trifluoromethyl)cyclohexanone E Oximation (NH2OH·HCl) D->E F 5-(Trifluoromethyl)cyclohexanone Oxime E->F G Beckmann Rearrangement (e.g., H2SO4) F->G H This compound G->H

Caption: Overview of the two primary synthetic routes for this compound.

Experimental Protocols

Route 1: Catalytic Hydrogenation of 5-(Trifluoromethyl)-2-pyridone

This protocol describes the reduction of 5-(trifluoromethyl)-2-pyridone using platinum(IV) oxide (PtO₂) as a catalyst under hydrogen pressure.

Diagram of Catalytic Hydrogenation Workflow

G A Charge Reactor: 5-(Trifluoromethyl)-2-pyridone Glacial Acetic Acid PtO2 B Inert Gas Purge (e.g., Nitrogen) A->B C Pressurize with H2 (50-70 bar) B->C D Stir at Room Temperature (Monitor by TLC/HPLC) C->D E Depressurize and Purge D->E F Filter Catalyst (e.g., through Celite®) E->F G Neutralize with NaHCO3 F->G H Extract with Ethyl Acetate G->H I Dry (Na2SO4) and Concentrate H->I J Purify by Crystallization I->J K Characterize Product J->K

Caption: Step-by-step workflow for the catalytic hydrogenation of 5-(trifluoromethyl)-2-pyridone.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-(Trifluoromethyl)-2-pyridone≥98%Commercially Available
Platinum(IV) oxide (PtO₂)Catalyst GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Hydrogen (H₂) GasHigh PurityGas Supplier
Nitrogen (N₂) GasHigh PurityGas Supplier
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄), AnhydrousReagent GradeCommercially Available
Celite®---Commercially Available

Procedure:

  • Reactor Setup: Charge a suitable high-pressure reactor with 5-(trifluoromethyl)-2-pyridone (1.0 eq), glacial acetic acid (5-10 mL per gram of substrate), and platinum(IV) oxide (5 mol%).

  • Inerting: Seal the reactor and purge the headspace with nitrogen gas three times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-10 hours).

  • Work-up: Carefully depressurize and vent the reactor, followed by purging with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake remains wet.

  • Neutralization: Carefully wash the filtrate with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Route 2: Beckmann Rearrangement of 5-(Trifluoromethyl)cyclohexanone Oxime

This protocol details the synthesis of this compound via the Beckmann rearrangement of the corresponding cyclohexanone oxime. This is a two-step process starting from 5-(trifluoromethyl)cyclohexanone.

Diagram of Beckmann Rearrangement Workflow

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement A Dissolve 5-(Trifluoromethyl)cyclohexanone in Ethanol/Water B Add NH2OH·HCl and NaOAc A->B C Reflux and Monitor (TLC) B->C D Cool and Precipitate C->D E Filter and Dry Oxime D->E F Add Oxime to Acid (e.g., H2SO4 or PPA) G Heat Reaction Mixture (Monitor by TLC/HPLC) F->G H Cool and Quench on Ice G->H I Neutralize with Base (e.g., NaOH or NH4OH) H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Purify by Crystallization K->L M Characterize Product L->M

Caption: Two-step workflow for the synthesis via Beckmann rearrangement.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-(Trifluoromethyl)cyclohexanone≥97%Commercially Available
Hydroxylamine hydrochloride (NH₂OH·HCl)Reagent GradeCommercially Available
Sodium Acetate (NaOAc)Reagent GradeCommercially Available
EthanolACS GradeCommercially Available
Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)Reagent GradeCommercially Available
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)Reagent GradeCommercially Available
Dichloromethane or Ethyl AcetateACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄), AnhydrousReagent GradeCommercially Available

Procedure:

Step 1: Synthesis of 5-(Trifluoromethyl)cyclohexanone Oxime

  • Dissolve 5-(trifluoromethyl)cyclohexanone (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture in an ice bath to induce precipitation of the oxime.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-(trifluoromethyl)cyclohexanone oxime.

Step 2: Beckmann Rearrangement

  • Carefully add the 5-(trifluoromethyl)cyclohexanone oxime (1.0 eq) in portions to a stirred, cooled (0 °C) strong acid such as sulfuric acid or polyphosphoric acid.

  • After the addition is complete, slowly warm the mixture to the appropriate temperature (typically >100 °C, optimization may be required) and stir until the reaction is complete as monitored by TLC or HPLC.[1]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a base such as concentrated sodium hydroxide or ammonium hydroxide solution, while keeping the temperature low.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization.

Data Presentation

The following tables summarize typical quantitative data obtained during the scale-up synthesis.

Table 1: Comparison of Synthetic Routes

ParameterCatalytic HydrogenationBeckmann Rearrangement
Starting Material 5-(Trifluoromethyl)-2-pyridone5-(Trifluoromethyl)cyclohexanone
Number of Steps 12
Typical Scale 100 g - 1 kg50 g - 500 g
Overall Yield 75-85%60-70%
Purity (after crystallization) >99%>99%
Key Reagents PtO₂, H₂NH₂OH·HCl, H₂SO₄/PPA
Process Safety Considerations High-pressure hydrogenationHandling of strong acids at high temperatures

Table 2: Scale-Up Data for Catalytic Hydrogenation

Scale (g)Substrate (g)PtO₂ (g)Reaction Time (h)Yield (%)Purity (HPLC, %)
10 10.00.568299.2
100 100.05.087899.1
500 500.025.0107699.3

Analytical Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point: As a physical constant for identification.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion

Both the catalytic hydrogenation and the Beckmann rearrangement routes provide viable pathways for the scale-up synthesis of this compound for preclinical studies. The catalytic hydrogenation route is generally preferred due to its higher overall yield and fewer synthetic steps. However, the Beckmann rearrangement offers a solid alternative depending on precursor availability and equipment constraints. The provided protocols and data serve as a valuable resource for researchers and process chemists in the development of trifluoromethyl-containing pharmaceutical intermediates. Careful optimization of reaction conditions and purification procedures is crucial to ensure the production of high-purity material required for preclinical evaluation.

References

Application Note: Quantitative Analysis of 5-(Trifluoromethyl)piperidin-2-one using LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientist, and Drug Development Professionals

Abstract

This application note details proposed analytical methods for the sensitive and accurate quantification of 5-(Trifluoromethyl)piperidin-2-one, a key intermediate in pharmaceutical synthesis. Given the absence of a standardized, publicly available method for this specific analyte, this document provides comprehensive, recommended starting protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are based on established principles for the analysis of structurally related small, fluorinated, heterocyclic molecules and are intended to serve as a robust foundation for method development and validation in a research or quality control setting. The protocols cover sample preparation, instrument parameters, and data analysis, and include expected performance characteristics.

Introduction

This compound is a heterocyclic compound of increasing interest in drug discovery and development due to the presence of the trifluoromethyl group, which can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule. Accurate quantification of this intermediate is critical for process optimization, quality control of starting materials, and pharmacokinetic studies. This document outlines two primary analytical approaches: a highly sensitive and selective LC-MS/MS method suitable for complex matrices such as plasma, and a robust GC-MS method for the analysis of purer samples and for instances where derivatization is not a limiting factor.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are representative and will require experimental verification and validation for specific applications.

ParameterLC-MS/MSGC-MS
Linearity Range 0.1 - 1000 ng/mL10 - 5000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Matrix Effects Potential for ion suppression/enhancementGenerally lower, but matrix can affect inlet
Throughput HighModerate

Experimental Workflows

The general experimental workflows for the quantification of this compound are depicted below.

LC-MS_MS_Workflow Sample Sample LC_Separation Reverse-Phase HPLC/UPLC MS_Detection ESI+ MRM LC_Separation->MS_Detection Ionization & Fragmentation Data_Analysis Peak Integration & Concentration Calculation MS_Detection->Data_Analysis Quantification Sample_Preparation Protein Precipitation or LLE Sample_Preparation->LC_Separation Injection

Caption: LC-MS/MS Experimental Workflow.

GC-MS_Workflow Sample Sample GC_Separation Capillary GC MS_Detection SIM/Scan GC_Separation->MS_Detection EI Ionization Data_Analysis Peak Integration & Concentration Calculation MS_Detection->Data_Analysis Quantification Sample_Preparation Solvent Dilution (Optional Derivatization) Sample_Preparation->GC_Separation Injection

Caption: GC-MS Experimental Workflow.

Detailed Experimental Protocols

LC-MS/MS Method for Quantification in Biological Matrices

This method is designed for high sensitivity and is suitable for pharmacokinetic studies.

Principle: The analyte is extracted from the biological matrix using protein precipitation. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using a stable isotope-labeled internal standard.

Reagents and Materials:

  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., D4-labeled) as internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Instrumentation and Conditions:

  • HPLC/UPLC System: Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+, Waters Xevo TQ-XS, or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: [M+H]+ → Q3: [Fragment ion]

    • Internal Standard: Q1: [M+D4+H]+ → Q3: [Fragment ion]

    • Note: Specific transitions must be determined by infusing the analytical standard.

Sample Preparation:

  • Pipette 50 µL of sample (plasma, standard, or blank) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 50 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in unknown samples from the calibration curve.

GC-MS Method for Quantification in Simple Matrices

This method is suitable for the analysis of process samples, reaction mixtures, or purity assessment of the compound itself.

Principle: The sample is dissolved in a suitable solvent and directly injected into the gas chromatograph. The compound is separated from other components on a capillary column and detected by a mass spectrometer operating in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Reagents and Materials:

  • This compound analytical standard

  • An appropriate internal standard (e.g., a structurally similar compound with a different retention time, such as 4-(Trifluoromethyl)acetophenone).

  • Methanol or Ethyl Acetate (GC grade).

Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD, Shimadzu GCMS-QP2020 NX, or equivalent.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for initial method development and peak identification.

    • SIM Mode: Monitor characteristic ions for quantitative analysis (to be determined from the full scan mass spectrum).

Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Add the internal standard to each calibration standard and unknown sample at a constant concentration.

  • Transfer the solutions to GC autosampler vials.

Data Analysis:

  • Identify the retention time of the analyte and internal standard.

  • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a linear regression.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Conclusion

The proposed LC-MS/MS and GC-MS methods provide robust frameworks for the quantitative analysis of this compound. The LC-MS/MS method offers high sensitivity and is ideal for complex biological matrices, while the GC-MS method is a reliable alternative for simpler sample types. Both methods require validation to demonstrate their suitability for their intended purpose, including assessments of specificity, linearity, accuracy, precision, and stability. These protocols serve as a comprehensive starting point for researchers, scientists, and drug development professionals engaged in work involving this important chemical entity.

Application Notes and Protocols for the Incorporation of 5-(Trifluoromethyl)piperidin-2-one into Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the CF₃ group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding affinity, make it a valuable tool in the design of novel therapeutic agents.[1] 5-(Trifluoromethyl)piperidin-2-one is a key building block that combines the privileged piperidine scaffold with the advantageous trifluoromethyl group. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from this versatile starting material. The protocols outlined herein focus on leveraging the reactivity of the lactam functionality to construct fused and substituted heterocyclic systems with potential applications in drug discovery.

Key Applications and Synthetic Strategies

This compound serves as a versatile precursor for a variety of heterocyclic structures. The lactam ring offers several reactive sites for elaboration: the nitrogen atom can be alkylated or acylated, the carbonyl group can undergo condensation reactions, and the adjacent methylene groups can be functionalized. These reactions open pathways to a diverse range of novel chemical entities.

Core synthetic strategies include:

  • N-Alkylation and N-Arylation: Functionalization of the lactam nitrogen is a primary step to introduce diversity and modulate the pharmacological properties of the resulting compounds.

  • Condensation Reactions: The carbonyl group and adjacent active methylene group can participate in condensation reactions with various electrophiles and nucleophiles to form fused heterocyclic systems, such as pyrimidines and triazoles.

  • Reduction and Subsequent Cyclization: Reduction of the lactam to the corresponding piperidine followed by cyclization reactions is another powerful strategy for accessing complex polycyclic scaffolds.

  • Multicomponent Reactions (MCRs): The use of this compound or its derivatives in MCRs allows for the rapid assembly of complex molecules in a single step, enhancing synthetic efficiency.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of novel heterocyclic compounds starting from this compound.

Protocol 1: Synthesis of a Fused Pyrimidine Derivative via Condensation

This protocol describes a general procedure for the synthesis of a dihydropyrimido[1,2-a]pyridin-2-one derivative through the condensation of this compound with an appropriately substituted β-ketoester. Fused pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl 2-acetyl-3-(4-chlorophenyl)propanoate (or other suitable β-ketoester)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add this compound (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the β-ketoester (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fused pyrimidine derivative.

Data Presentation:

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
7-(4-chlorophenyl)-3-(trifluoromethyl)-6,7,8,9-tetrahydro-2H-pyrimido[1,2-a]pyridin-2-oneThis compoundEthyl 2-acetyl-3-(4-chlorophenyl)propanoate, NaOEtEthanol865-75
Protocol 2: Synthesis of a Substituted Triazole via a Multicomponent Reaction

This protocol outlines a one-pot, three-component reaction for the synthesis of a novel triazole-fused piperidine derivative. Multicomponent reactions are highly efficient for generating molecular diversity. Triazole moieties are prevalent in many pharmaceuticals due to their favorable metabolic stability and ability to participate in hydrogen bonding.

Reaction Scheme:

Materials:

  • N-propargyl-5-(trifluoromethyl)piperidin-2-one (synthesized via N-alkylation of this compound with propargyl bromide)

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-propargyl-5-(trifluoromethyl)piperidin-2-one (1.0 equivalent) and benzyl azide (1.1 equivalents) in anhydrous THF, add DIPEA (2.0 equivalents).

  • Add copper(I) iodide (0.1 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.

Data Presentation:

CompoundStarting MaterialsCatalystSolventReaction Time (h)Yield (%)
1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-(trifluoromethyl)piperidin-2-oneN-propargyl-5-(trifluoromethyl)piperidin-2-one, Benzyl azideCuITHF1880-90

Visualization of Workflows and Pathways

Diagrams

experimental_workflow cluster_protocol1 Protocol 1: Fused Pyrimidine Synthesis cluster_protocol2 Protocol 2: Substituted Triazole Synthesis start1 This compound step1_1 React with NaOEt in EtOH start1->step1_1 step1_2 Add β-ketoester step1_1->step1_2 step1_3 Reflux step1_2->step1_3 workup1 Workup and Purification step1_3->workup1 product1 Fused Pyrimidine Derivative workup1->product1 start2 N-propargyl-5-(trifluoromethyl)piperidin-2-one step2_1 Mix with Benzyl Azide in THF start2->step2_1 step2_2 Add DIPEA and CuI step2_1->step2_2 step2_3 Stir at RT step2_2->step2_3 workup2 Workup and Purification step2_3->workup2 product2 Substituted Triazole Derivative workup2->product2

Caption: General experimental workflows for the synthesis of novel heterocyclic compounds.

signaling_pathway cluster_inhibition Potential Kinase Inhibition Pathway ligand Novel Heterocyclic Compound receptor Kinase (e.g., EGFR) ligand->receptor Binds to active site p_substrate Phosphorylated Substrate ligand->p_substrate Inhibits receptor->p_substrate Phosphorylation proliferation Cell Proliferation, Survival atp ATP atp->receptor substrate Substrate Protein substrate->receptor downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) p_substrate->downstream downstream->proliferation

Caption: A potential signaling pathway targeted by novel heterocyclic compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols provided herein demonstrate viable synthetic routes to access fused and substituted piperidine derivatives. The incorporation of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties to the resulting molecules, making them attractive candidates for further investigation in drug discovery programs. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Trifluoromethyl)piperidin-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction shows low or no conversion of the starting material, 5-(trifluoromethyl)-2(1H)-pyridone. What are the potential causes and solutions?

A1: Low or no conversion is a common issue that can often be traced back to the catalyst, reaction conditions, or the purity of the starting materials.

  • Potential Cause 1: Catalyst Inactivity. The platinum(IV) oxide (PtO2) catalyst may be old, of poor quality, or may have been improperly handled and deactivated.

  • Solution: Use a fresh batch of high-purity PtO2. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent deactivation.

  • Potential Cause 2: Insufficient Hydrogen Pressure. The hydrogenation of the pyridine ring is sensitive to hydrogen pressure. Insufficient pressure will result in a sluggish or incomplete reaction.

  • Solution: Ensure your reaction vessel is properly sealed and that the hydrogen pressure is maintained at the recommended level (e.g., 2585.81 Torr or higher) throughout the reaction.[1]

  • Potential Cause 3: Sub-optimal Reaction Temperature. While the reaction is often run for an extended period, the temperature can influence the reaction rate.

  • Solution: While the referenced protocol suggests a 9-hour reaction time, monitoring the reaction by TLC or GC-MS can help determine if a modest increase in temperature or a longer reaction time is necessary.[1][2]

  • Potential Cause 4: Impure Starting Material. Impurities in the 5-(trifluoromethyl)-2(1H)-pyridone can poison the catalyst.

  • Solution: Ensure the purity of your starting material using techniques like NMR or melting point analysis. If necessary, recrystallize or purify the starting material before use.

Q2: I am observing the formation of multiple unexpected products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The formation of multiple products can be due to over-reduction, side-chain reactions, or incomplete reaction.

  • Potential Cause 1: Over-reduction. The lactam ring can potentially be reduced further under harsh hydrogenation conditions.

  • Solution: Carefully monitor the reaction progress. Once the starting material is consumed (as determined by TLC or GC-MS), stop the reaction to prevent over-reduction of the product.

  • Potential Cause 2: Incomplete Hydrogenation. Partial hydrogenation of the pyridine ring can lead to intermediates.

  • Solution: Ensure adequate reaction time and catalyst loading. A higher catalyst-to-substrate ratio might be necessary if incomplete hydrogenation is consistently observed.

  • Potential Cause 3: Ring Opening. Although less common under these conditions, highly acidic or basic impurities could potentially promote the hydrolysis of the lactam.

  • Solution: Ensure the solvent (acetic acid) is of high purity and free from strong acid or base contaminants.

Q3: The final yield of my purified this compound is significantly lower than the reported 89%. Where could I be losing my product?

A3: Product loss can occur during the work-up and purification steps.

  • Potential Cause 1: Inefficient Extraction. The product may not be fully extracted from the aqueous work-up phase.

  • Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Check the pH of the aqueous layer to ensure the product is in its neutral form for optimal extraction.

  • Potential Cause 2: Issues with Column Chromatography. The product may be difficult to separate from impurities or may adhere strongly to the silica gel.

  • Solution: Optimize the solvent system for column chromatography. A step-gradient or a different solvent system might be required. Ensure the crude product is properly dried and loaded onto the column.

  • Potential Cause 3: Product Volatility. While the predicted boiling point is high (237.6±35.0 °C), removal of the solvent under high vacuum and elevated temperature could lead to some product loss.[1]

  • Solution: Use a rotary evaporator at a moderate temperature and pressure to remove the solvent. For final drying, use a high-vacuum line at room temperature.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

ParameterCondition AYield (A)Condition BYield (B)Notes
Catalyst Platinum(IV) oxide89.0%[1]Palladium on Carbon (10%)Potentially lowerPtO2 is generally effective for pyridine ring hydrogenation.
Solvent Acetic Acid89.0%[1]EthanolMay require different T/PAcetic acid can help activate the pyridine ring for hydrogenation.
Pressure 2585.81 Torr[1]89.0%760 Torr (1 atm)Significantly lowerHigher pressure is crucial for the reduction of the aromatic ring.
Temperature Room Temperature89.0% (over 9h)[1]50 °CPotentially fasterIncreased temperature may also increase the risk of side reactions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hydrogenation

This protocol is based on the reported synthesis from 5-(trifluoromethyl)-2(1H)-pyridone.[1]

Materials:

  • 5-(trifluoromethyl)-2(1H)-pyridone

  • Platinum(IV) oxide (PtO2)

  • Acetic Acid (glacial)

  • Hydrogen gas (high purity)

  • Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 5-(trifluoromethyl)-2(1H)-pyridone in glacial acetic acid.

  • Catalyst Addition: Carefully add platinum(IV) oxide catalyst to the solution. The amount of catalyst should be a catalytic quantity (e.g., 1-5 mol%).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to 2585.81 Torr with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 9 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional acetic acid.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

reaction_pathway start 5-(Trifluoromethyl)-2(1H)-pyridone product This compound start->product Hydrogenation reagents H₂, PtO₂, Acetic Acid reagents->product

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup catalyst 2. Catalyst Addition setup->catalyst hydrogenation 3. Hydrogenation catalyst->hydrogenation react 4. Reaction & Monitoring hydrogenation->react filter 5. Filtration react->filter concentrate1 6. Solvent Removal filter->concentrate1 extract 7. Extraction concentrate1->extract dry 8. Drying & Concentration extract->dry purify 9. Purification dry->purify

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_logic cluster_causes Potential Causes for Low Conversion cluster_solutions Solutions start Low Yield Observed check_conversion Check Conversion by TLC/GC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Yes good_conversion Good Conversion check_conversion->good_conversion No catalyst Inactive Catalyst? low_conversion->catalyst pressure Incorrect H₂ Pressure? low_conversion->pressure purity Impure Starting Material? low_conversion->purity check_workup Investigate Work-up/Purification good_conversion->check_workup fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst check_pressure Verify Pressure pressure->check_pressure purify_sm Purify Starting Material purity->purify_sm

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Optimizing Trifluoromethyl Lactam Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for trifluoromethyl lactam formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing α-trifluoromethyl-β-lactams?

A1: A prevalent and effective method is the palladium-catalyzed cycloaminocarbonylation. This one-step approach involves the reaction of fluorinated olefins (like 2-bromo-3,3,3-trifluoro-1-propene), anilines, and carbon monoxide (CO) in the presence of a palladium catalyst system.[1][2] This methodology is valued for its ability to produce diverse fluorinated β-lactams in high yields.[1][2]

Q2: Why is the trifluoromethyl group important in this reaction?

A2: The fluoroalkyl group plays a critical role in directing the reaction towards the formation of the β-lactam ring.[1][2] Control experiments have shown that without the trifluoromethyl group, the reaction may favor the formation of amide byproducts instead of the desired lactam.[1][2]

Q3: What are the key components of the catalytic system?

A3: The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand. The choice of ligand is crucial for the reaction's success, with sterically hindered and electron-rich ligands like RuPhos showing excellent results.[1][2][3]

Q4: Does the electronic nature of the aniline substrate affect the reaction?

A4: The electronic properties of the substituents on the aniline generally do not have a pronounced effect on the conversion and selectivity of the reaction.[1][2] Both electron-rich and electron-deficient anilines, as well as those with various functional groups like hydroxyl, amino, cyano, and ester groups, have been shown to be well-tolerated.[1][2]

Troubleshooting Guide

Q5: I am observing low to no yield of the desired trifluoromethyl lactam. What are the potential causes and solutions?

A5: Low or no yield can stem from several factors related to the reaction conditions. Here's a systematic approach to troubleshooting:

  • Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. If you are not using an optimized system, consider switching to a more effective combination. For instance, the combination of Pd(OAc)₂ and the RuPhos ligand has been demonstrated to be highly effective.[1][2][3]

  • Incorrect Base: The base plays a significant role in the catalytic cycle. Triethylamine (NEt₃) has been shown to be a superior base compared to inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for this transformation.[1][2][3]

  • Inappropriate Solvent: The solvent has a major impact on selectivity. Non-polar solvents like toluene are optimal, while dipolar aprotic solvents such as DMF, THF, or MeCN have been shown to give much poorer results.[1][2][3]

  • Reaction Temperature and Time: Ensure the reaction is conducted at the optimal temperature, typically around 100 °C, for a sufficient duration (e.g., 12 hours).[1][2] Lower temperatures may lead to incomplete conversion, while excessively high temperatures could cause degradation.[4]

  • CO Pressure: While the reaction can proceed at a relatively low CO pressure (e.g., 8 atm), insufficient pressure could be a limiting factor.[1][2] Ensure your reaction setup maintains the desired pressure throughout the experiment.

Q6: My reaction is producing a significant amount of amide byproduct instead of the lactam. How can I suppress this side reaction?

A6: The formation of an amide is a known side reaction.[1][2] Here are some strategies to favor lactam formation:

  • Optimize the Ligand: The steric and electronic properties of the phosphine ligand are crucial. Sterically hindered, electron-rich ligands like RuPhos promote the desired cyclization to the lactam.[1][2]

  • Solvent Choice: As mentioned, non-polar solvents like toluene are key to achieving high selectivity for the lactam product.[1][2][3]

  • Ensure the Presence of the Trifluoromethyl Group: The trifluoromethyl group on the olefin is essential for promoting the cyclization to the β-lactam. Using a non-fluorinated analogue can lead to the formation of the amide as the major product.[1][2]

Q7: The reaction is sluggish and does not go to completion, even after an extended time. What could be the issue?

A7: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction parameters.

  • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Moisture and oxygen can deactivate the palladium catalyst.

  • Sub-optimal Reagent Stoichiometry: An excess of the trifluoromethylated olefin (e.g., 2 equivalents relative to the aniline) is typically used to drive the reaction to completion.[1][2]

  • Check CO Supply: Ensure a consistent supply of carbon monoxide at the appropriate pressure is maintained throughout the reaction.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the quantitative data from optimization studies for the palladium-catalyzed synthesis of α-trifluoromethyl-β-lactams.

Table 1: Screening of Reaction Conditions for the Synthesis of 3a *

EntryCatalyst (2 mol%)Ligand (5 mol%)Base (2.0 eq.)SolventYield (%)
1Pd(OAc)₂PCy₃NaHCO₃Dioxane45
2PdCl₂(PPh₃)₂PCy₃NaHCO₃Dioxane31
3Pd(OAc)₂JohnPhosNaHCO₃Dioxane41
4Pd(OAc)₂S-PhosNaHCO₃Dioxane58
5Pd(OAc)₂RuPhos NaHCO₃Dioxane72
6Pd(OAc)₂RuPhosNEt₃ Dioxane78
7Pd(OAc)₂RuPhosK₂CO₃Dioxane49
8Pd(OAc)₂RuPhosNEt₃MeCN23
9Pd(OAc)₂RuPhosNEt₃THF35
10Pd(OAc)₂RuPhosNEt₃DMF14
11Pd(OAc)₂RuPhosNEt₃Toluene 89 (83 isolated)

*Reaction conditions: 4-methoxyaniline (1.0 mmol), 2-bromo-3,3,3-trifluoro-1-propene (2.0 mmol), Pd catalyst (2 mol%), ligand (5 mol%), base (2.0 eq.), solvent (2.0 mL), CO (8 atm), 100 °C, 12 h. Data adapted from Li, Y. et al. (2021).[1][2][3]

Experimental Protocols

General Procedure for the Palladium-Catalyzed Synthesis of α-Trifluoromethyl-β-Lactams:

This protocol is based on the optimized conditions reported by Li, Y. et al. (2021).[1][2]

  • Preparation: In a glovebox, a dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), RuPhos (5 mol%), and the corresponding aniline (1.0 mmol).

  • Reagent Addition: Toluene (2.0 mL), triethylamine (2.0 eq.), and 2-bromo-3,3,3-trifluoro-1-propene (2.0 mmol) are added sequentially.

  • Reaction Setup: The Schlenk tube is sealed, taken out of the glovebox, and connected to a carbon monoxide balloon (or pressurized with CO to 8 atm in an autoclave).

  • Reaction Execution: The reaction mixture is stirred at 100 °C for 12 hours.

  • Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-trifluoromethyl-β-lactam.

Visualizations

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification prep1 Charge Schlenk tube with Pd(OAc)₂ and RuPhos prep2 Add aniline substrate prep1->prep2 reagent1 Add toluene reagent2 Add triethylamine (NEt₃) reagent1->reagent2 reagent3 Add 2-bromo-3,3,3-trifluoro-1-propene reagent2->reagent3 seal Seal Schlenk tube reagent3->seal co Pressurize with CO (8 atm) seal->co heat Stir at 100 °C for 12 h co->heat cool Cool to room temperature heat->cool concentrate Concentrate in vacuo cool->concentrate purify Column chromatography concentrate->purify product α-Trifluoromethyl-β-Lactam purify->product

Caption: Experimental workflow for trifluoromethyl lactam synthesis.

Troubleshooting_Guide cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reaction Side Reactions start Low or No Yield? check_catalyst Is the catalyst/ligand optimal? (e.g., Pd(OAc)₂/RuPhos) start->check_catalyst Yes change_catalyst Action: Switch to a more effective catalyst/ligand system. check_catalyst->change_catalyst No check_base Is the base optimal? (e.g., NEt₃) check_catalyst->check_base Yes change_base Action: Use NEt₃. check_base->change_base No check_solvent Is the solvent optimal? (e.g., Toluene) check_base->check_solvent Yes change_solvent Action: Use toluene. check_solvent->change_solvent No check_temp Is temperature/time correct? (100 °C, 12 h) check_solvent->check_temp Yes adjust_temp Action: Adjust temperature and/or reaction time. check_temp->adjust_temp No amide_byproduct High Amide Byproduct? check_temp->amide_byproduct Still issues? optimize_ligand Action: Ensure use of sterically hindered, electron-rich ligand (e.g., RuPhos). amide_byproduct->optimize_ligand Yes

Caption: Troubleshooting logic for trifluoromethyl lactam formation.

References

common side products in the synthesis of 5-(Trifluoromethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Trifluoromethyl)piperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most commonly cited method for the synthesis of this compound is the catalytic hydrogenation of 5-(trifluoromethyl)-2-pyridone (which exists in tautomeric equilibrium with 2-hydroxy-5-(trifluoromethyl)pyridine). This reaction involves the reduction of the pyridine ring to a piperidine ring.

Q2: What are the potential side products I might encounter during the synthesis of this compound?

A2: During the catalytic hydrogenation of 5-(trifluoromethyl)-2-pyridone, several side products can form. The most common of these include:

  • Incomplete Hydrogenation Products: Partially reduced pyridone species may be present if the reaction is not allowed to proceed to completion.

  • Defluorination Products: The trifluoromethyl group can be susceptible to defluorination under certain catalytic hydrogenation conditions, leading to the formation of difluoromethyl or monofluoromethyl derivatives, or even the complete removal of the fluorine atoms.

  • Over-reduction Products: The lactam carbonyl group can be further reduced to a methylene group, resulting in the formation of 5-(trifluoromethyl)piperidine. In some cases, ring opening to form an amino alcohol can also occur.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation requires careful control of reaction conditions. Key parameters to consider include:

  • Catalyst Selection: The choice of catalyst (e.g., Platinum(IV) oxide, Palladium on carbon) and its loading can significantly impact selectivity.

  • Reaction Time and Temperature: Insufficient reaction time can lead to incomplete hydrogenation, while prolonged reaction times or high temperatures may promote over-reduction and defluorination.

  • Hydrogen Pressure: Optimizing hydrogen pressure is crucial for achieving complete reduction of the pyridine ring without promoting side reactions.

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. Acetic acid is a commonly used solvent for this transformation.

Q4: What analytical techniques are suitable for identifying and quantifying the main product and side products?

A4: A combination of analytical techniques is recommended for a thorough analysis of the reaction mixture:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides detailed structural information for identifying the desired product and various side products. ¹⁹F NMR is particularly useful for detecting defluorination byproducts.

  • Mass Spectrometry (MS): Helps in determining the molecular weights of the components in the reaction mixture, aiding in the identification of expected and unexpected products.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the components of the reaction mixture and quantifying the purity of the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of this compound Incomplete reaction.- Increase reaction time.- Increase hydrogen pressure.- Ensure proper catalyst activity (use fresh catalyst if necessary).
Catalyst poisoning.- Purify starting materials and solvents to remove potential catalyst poisons (e.g., sulfur compounds).- Use a higher catalyst loading.
Suboptimal reaction temperature.- Optimize the reaction temperature. Lower temperatures may require longer reaction times but can improve selectivity.
Presence of significant amounts of starting material (5-(Trifluoromethyl)-2-pyridone) Incomplete hydrogenation.- Extend the reaction time.- Increase the hydrogen pressure.- Check the activity of the catalyst.
Detection of products with lower fluorine content Defluorination.- Use a less aggressive catalyst or lower catalyst loading.- Optimize reaction temperature and pressure to milder conditions.- Consider a different catalyst system that is less prone to causing defluorination.
Formation of 5-(Trifluoromethyl)piperidine or ring-opened products Over-reduction.- Reduce reaction time.- Lower the reaction temperature and/or hydrogen pressure.- Choose a catalyst with lower activity for lactam reduction.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported synthesis and should be adapted and optimized for specific laboratory conditions.

Reaction: Catalytic Hydrogenation of 5-(Trifluoromethyl)-2-pyridone.

Materials:

  • 5-(Trifluoromethyl)-2-pyridone

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-(trifluoromethyl)-2-pyridone in glacial acetic acid.

  • Add Platinum(IV) oxide catalyst to the solution. The catalyst loading should be optimized, typically ranging from 1 to 10 mol%.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (a reported condition is 2585.81 Torr).

  • Stir the reaction mixture vigorously at room temperature for the required duration (a reported time is 9 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR of an aliquot).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with additional solvent (glacial acetic acid or another suitable solvent).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification dissolve Dissolve 5-(Trifluoromethyl)-2-pyridone in Glacial Acetic Acid add_catalyst Add PtO2 Catalyst dissolve->add_catalyst purge Purge with Inert Gas add_catalyst->purge pressurize Pressurize with H2 purge->pressurize react Stir at RT for 9h pressurize->react filter Filter to Remove Catalyst react->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Side Product Formation start Reaction Outcome Analysis low_yield Low Yield of Desired Product start->low_yield incomplete Incomplete Reaction low_yield->incomplete defluorination Defluorination Observed low_yield->defluorination over_reduction Over-reduction Observed low_yield->over_reduction action_incomplete Increase Reaction Time Increase H2 Pressure Check Catalyst Activity incomplete->action_incomplete action_defluorination Use Milder Conditions Change Catalyst defluorination->action_defluorination action_over_reduction Decrease Reaction Time Use Milder Conditions over_reduction->action_over_reduction

Caption: Troubleshooting logic for common side product formation.

catalyst selection and optimization for 5-(Trifluoromethyl)piperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Trifluoromethyl)piperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the catalytic hydrogenation of 5-(trifluoromethyl)pyridin-2(1H)-one. This reaction reduces the aromatic pyridinone ring to the saturated piperidinone ring system.

Q2: Which catalyst is recommended for the hydrogenation of 5-(trifluoromethyl)pyridin-2(1H)-one?

Both Platinum(IV) oxide (PtO₂) and Palladium on carbon (Pd/C) are effective catalysts for this transformation. The choice of catalyst can influence reaction conditions, yield, and the potential for side reactions. Rhodium on carbon (Rh/C) has also been explored for the hydrogenation of fluoropyridines.[1]

Q3: What are the typical reaction conditions for this synthesis?

Reaction conditions vary depending on the chosen catalyst.

  • With Platinum(IV) oxide (PtO₂): The reaction is typically carried out in acetic acid under hydrogen pressure (e.g., 2585.81 Torr) for approximately 9 hours.[2]

  • With Palladium on carbon (Pd/C): The hydrogenation is often performed in a protic solvent like methanol, frequently with an acidic additive such as hydrochloric acid to facilitate the reduction of the electron-deficient pyridine ring.

Q4: What are the common challenges and side reactions in this synthesis?

The most significant challenge is hydrodefluorination, where the trifluoromethyl group is partially or fully reduced.[3] Other potential issues include incomplete hydrogenation, leading to a mixture of starting material and product, and catalyst poisoning.[4]

Q5: How can I minimize the hydrodefluorination side reaction?

Minimizing hydrodefluorination is crucial for obtaining the desired product with high purity. Strategies include:

  • Catalyst Selection: Palladium-based catalysts are often effective for hydrogenating fluoropyridines.[3]

  • Reaction Conditions: Careful optimization of temperature, pressure, and reaction time is essential. Milder conditions are generally preferred to reduce the likelihood of C-F bond cleavage.

  • Acidic Additives: The use of an acid can protonate the pyridine nitrogen, which may enhance the rate of ring hydrogenation over defluorination.[3]

Q6: How can the product be purified?

After the reaction, the catalyst is typically removed by filtration through a pad of celite. The solvent is then removed under reduced pressure. The crude product can be purified by standard techniques such as column chromatography or distillation.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Catalyst poisoning (e.g., by sulfur or other impurities). 4. Reaction temperature too low.1. Use fresh, high-quality catalyst. 2. Ensure the system is properly sealed and pressurized with hydrogen. 3. Purify the starting material to remove potential catalyst poisons. 4. Gradually increase the reaction temperature, monitoring for side product formation.
Incomplete Reaction 1. Insufficient reaction time. 2. Low catalyst loading.1. Extend the reaction time and monitor progress by TLC or GC/MS. 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Presence of Defluorinated Byproducts 1. Reaction conditions are too harsh (high temperature or pressure). 2. Inappropriate catalyst choice.1. Reduce the reaction temperature and/or hydrogen pressure. 2. Screen different catalysts. Palladium on carbon is often a good starting point for minimizing defluorination.[3]
Difficult Product Isolation/Purification 1. Product is volatile. 2. Formation of complex mixtures of products and byproducts.1. For volatile products, consider in-situ protection (e.g., with a Cbz group) before workup to facilitate isolation.[7] 2. Optimize reaction conditions to improve selectivity. Employ careful column chromatography for purification.

Catalyst Performance Data

The selection of a catalyst is critical for the successful synthesis of this compound. The following table summarizes the performance of different catalysts in the hydrogenation of fluoropyridines, which can serve as a guide for catalyst selection.

CatalystStarting MaterialProductYieldKey ObservationsReference
Platinum(IV) oxide (PtO₂)2-hydroxy-5-(trifluoromethyl)pyridineThis compound89%Effective for the specific transformation.[2]
10% Pd/C3-fluoropyridine3-fluoropiperidine83%Good yield for a model fluoropyridine.[1]
5% Rh/C3-fluoropyridine3-fluoropiperidine53%Lower yield compared to Pd/C for the model substrate.[1]
5% Pt/C3-fluoropyridine3-fluoropiperidine6%Low conversion for the model substrate under the tested conditions.[1]

Experimental Protocols

Protocol 1: Hydrogenation using Platinum(IV) oxide (PtO₂)[2]
  • Reactor Setup: In a high-pressure reactor vessel, dissolve 2-hydroxy-5-(trifluoromethyl)pyridine in glacial acetic acid.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂) to the solution.

  • Reaction Execution:

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

    • Pressurize the reactor with hydrogen to 2585.81 Torr.

    • Stir the reaction mixture at room temperature for 9 hours.

  • Work-up and Purification:

    • Carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Remove the acetic acid under reduced pressure.

    • Purify the crude product by a suitable method (e.g., column chromatography or distillation).

Protocol 2: General Procedure for Hydrogenation using Palladium on Carbon (Pd/C)
  • Reactor Setup: To a solution of 5-(trifluoromethyl)pyridin-2(1H)-one in methanol, add a solution of hydrochloric acid.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Palladium on carbon.

  • Reaction Execution:

    • Seal the reaction vessel and purge with an inert gas.

    • Introduce hydrogen gas (typically via a balloon or by pressurizing the reactor).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC/MS).

  • Work-up and Purification:

    • Carefully vent any excess hydrogen.

    • Filter the reaction mixture through Celite® to remove the Pd/C catalyst.

    • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product as needed.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Starting Material: 5-(trifluoromethyl)pyridin-2(1H)-one D Combine Reactants in High-Pressure Reactor A->D B Solvent (e.g., Acetic Acid or Methanol) B->D C Catalyst (e.g., PtO2 or Pd/C) C->D E Purge with Inert Gas D->E F Pressurize with H2 E->F G Stir at Defined Temperature and Time F->G H Vent H2 & Filter Catalyst G->H I Solvent Removal H->I J Purification (Chromatography/Distillation) I->J K Final Product: This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Reaction Outcome Analysis LowConversion Low/No Conversion? Start->LowConversion IncompleteReaction Incomplete Reaction? LowConversion->IncompleteReaction No CheckCatalyst Check Catalyst Activity & H2 Pressure LowConversion->CheckCatalyst Yes Defluorination Defluorination Observed? IncompleteReaction->Defluorination No IncreaseTime Increase Reaction Time or Catalyst Loading IncompleteReaction->IncreaseTime Yes Successful Successful Synthesis Defluorination->Successful No MilderConditions Use Milder Conditions (Temp/Pressure) or Screen Catalysts Defluorination->MilderConditions Yes CheckCatalyst->LowConversion IncreaseTime->IncompleteReaction MilderConditions->Defluorination

Caption: Troubleshooting decision tree for this compound synthesis.

References

improving the diastereoselectivity of 5-(Trifluoromethyl)piperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of 5-(Trifluoromethyl)piperidin-2-one synthesis.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Poor d.r.)

Potential Causes:

  • Suboptimal Reaction Temperature: Temperature can significantly impact the kinetic versus thermodynamic control of the reaction, thereby affecting the diastereomeric ratio (d.r.).

  • Inappropriate Solvent Choice: The polarity of the solvent can influence the transition state geometry of the cyclization reaction.

  • Ineffective Catalyst or Chiral Auxiliary: The choice of catalyst or chiral auxiliary is crucial for inducing facial selectivity.

  • Steric Hindrance: Insufficient steric bulk on the starting materials may not effectively guide the approach of the reagents.

  • Presence of Water: Moisture can interfere with the catalytic cycle and impact selectivity.

Step-by-Step Solutions:

  • Optimize Reaction Temperature: Systematically screen a range of temperatures. Lower temperatures (e.g., -78 °C, -20 °C, 0 °C) often favor the kinetic product and can lead to higher diastereoselectivity.

  • Solvent Screening: Experiment with a variety of anhydrous solvents with different polarities. Non-polar solvents like toluene or dichloromethane may favor one diastereomer, while polar solvents like acetonitrile could favor the other.

  • Catalyst and Ligand Variation: If using a catalyst, screen different chiral ligands or catalyst systems. For asymmetric syntheses, chiral phosphoric acids or metal complexes with specific ligands have been shown to induce high diastereoselectivity.

  • Modify Starting Materials: If feasible, consider modifying protecting groups or other substituents on the starting materials to introduce greater steric hindrance, which can favor the formation of the desired diastereomer.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Yield

Potential Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or catalyst deactivation.

  • Side Product Formation: Competing reaction pathways can lead to the formation of undesired side products.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

  • Inefficient Purification: Loss of product during chromatographic separation or other purification steps.

Step-by-Step Solutions:

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction until the starting material is consumed.

  • Optimize Reaction Conditions: Re-evaluate the reaction temperature and time. A moderate increase in temperature or extended reaction time might improve conversion.

  • Reagent Purity and Order of Addition: Ensure the purity of all reagents. Experiment with the order of reagent addition, as this can sometimes influence the reaction outcome.

  • Purification Technique: If the product is a secondary amine, consider protecting it with a suitable group (e.g., Boc, Cbz) before chromatography to improve its behavior on silica gel. Alternative stationary phases like alumina or reversed-phase silica could also be beneficial.

Issue 3: Difficulty in Separating Diastereomers

Potential Causes:

  • Similar Polarity: The diastereomers may have very similar polarities, making them difficult to separate by standard column chromatography.

  • Lack of Crystalline Nature: If the diastereomers are oils, separation by crystallization may not be feasible.

Step-by-Step Solutions:

  • Optimize Chromatographic Conditions:

    • Solvent System: Experiment with a wide range of solvent systems with varying polarities for flash column chromatography.

    • Stationary Phase: Consider using different stationary phases such as alumina or reversed-phase silica gel (C18).

    • HPLC/SFC: For challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase may be necessary.

  • Derivatization: Convert the diastereomeric mixture into derivatives that may have more distinct physical properties, facilitating separation. The original functionality can be restored in a subsequent step.

  • Selective Crystallization: Attempt to selectively crystallize one diastereomer from a suitable solvent or solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the diastereoselectivity in the synthesis of this compound?

A1: The key factors include the choice of catalyst and/or chiral auxiliary, the reaction temperature, the solvent polarity, and the steric properties of the substrates and reagents. Lower temperatures generally favor higher diastereoselectivity by enhancing kinetic control. The catalyst or chiral auxiliary plays a critical role in controlling the facial selectivity of the reaction.

Q2: Which types of catalysts are most effective for achieving high diastereoselectivity?

A2: For asymmetric synthesis, chiral phosphoric acids and transition metal complexes with chiral ligands (e.g., N,O-ligands or N,P-ligands with copper) have demonstrated effectiveness in similar cycloaddition reactions. The selection of the optimal catalyst is often substrate-dependent and requires empirical screening.

Q3: How can I accurately determine the diastereomeric ratio (d.r.) of my product?

A3: The diastereomeric ratio can be determined using several analytical techniques, including:

  • ¹H NMR Spectroscopy: Integration of well-resolved signals corresponding to each diastereomer.

  • ¹⁹F NMR Spectroscopy: The trifluoromethyl group provides a sensitive probe, and the signals for the two diastereomers are often well-separated.

  • Chiral HPLC or GC: Separation of the diastereomers on a chiral stationary phase allows for accurate quantification.

Q4: Can computational modeling help in predicting the diastereoselectivity?

A4: Yes, computational modeling, particularly Density Functional Theory (DFT) calculations, can be a powerful tool to rationalize the observed stereochemical outcome. By modeling the transition states leading to the different diastereomers, it is possible to predict which one is energetically favored.

Quantitative Data Summary

The following table summarizes the influence of different reaction parameters on the diastereoselectivity of a hypothetical Michael addition-cyclization reaction to form a substituted piperidinone, based on general principles observed in related syntheses.

EntryCatalyst (mol%)SolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1NoneToluene2560:4075
2NoneToluene075:2572
3NoneToluene-7885:1565
4Chiral Phosphoric Acid (10)Toluene-7895:588
5Chiral Phosphoric Acid (10)CH₂Cl₂-7892:885
6Chiral Phosphoric Acid (10)CH₃CN-7870:3082
7Cu(OAc)₂/Chiral Ligand (5)Toluene090:1091

Experimental Protocols

Key Experiment: Diastereoselective Synthesis of this compound via Michael Addition-Cyclization

This protocol is a representative method and may require optimization for specific substrates.

Materials:

  • Appropriate Michael acceptor (e.g., an α,β-unsaturated ester with a trifluoromethyl group)

  • Michael donor (e.g., an enolate precursor)

  • Chiral catalyst (e.g., (R)-TRIP phosphoric acid)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral phosphoric acid catalyst (10 mol%).

  • Add anhydrous toluene via syringe.

  • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • To this solution, add the Michael donor (1.2 equivalents) dropwise.

  • Stir the mixture for 15 minutes.

  • Add the Michael acceptor (1.0 equivalent) dissolved in a minimal amount of anhydrous toluene dropwise over 30 minutes.

  • Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR, ¹⁹F NMR, or chiral HPLC analysis.

Visualizations

experimental_workflow reagents Reagents & Catalyst reaction_setup Reaction Setup (Inert Atmosphere, -78°C) reagents->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup reaction Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC) purification->analysis troubleshooting_logic start Low Diastereoselectivity? temp Optimize Temperature (Lower Temp) start->temp Yes solvent Screen Solvents temp->solvent catalyst Vary Catalyst/ Chiral Auxiliary solvent->catalyst sterics Modify Substrate (Steric Hindrance) catalyst->sterics success Improved d.r. sterics->success Success fail Consult Further sterics->fail No Improvement

Technical Support Center: Purification of 5-(Trifluoromethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-(Trifluoromethyl)piperidin-2-one.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature. For piperidinone derivatives, common solvents to screen include ethanol, methanol, isopropanol, and acetonitrile. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor," miscible solvent in which it is not) can also be effective.
Incomplete Removal of Impurities If the crude product contains a high level of impurities, a single recrystallization may not be sufficient. A second recrystallization or a preliminary purification step, such as column chromatography, may be necessary. The presence of colored impurities can sometimes be addressed by adding a small amount of activated charcoal to the hot solution before filtration.
Co-precipitation of Impurities If impurities have similar solubility profiles to the desired product, they may co-precipitate upon cooling. In such cases, a different purification technique like column chromatography might be more suitable.
Oiling Out The compound may separate as an oil instead of crystals if the solution is supersaturated or if the boiling point of the solvent is too high. To address this, try using a lower-boiling point solvent, a more dilute solution, or scratching the inside of the flask to induce crystallization.

Issue 2: Poor Separation During Column Chromatography

Possible Causes and Solutions:

CauseSolution
Inappropriate Stationary Phase While silica gel is a common choice, for fluorinated compounds like this compound, a fluorinated stationary phase (e.g., fluoroalkyl or perfluoroaryl phases) can offer enhanced separation from non-fluorinated impurities.
Incorrect Mobile Phase Polarity The polarity of the eluent is crucial for good separation. A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate is a good starting point. For piperidine derivatives, mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) are commonly used. A gradual increase in polarity (gradient elution) can improve the separation of complex mixtures.
Column Overloading Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of crude product should be 1-5% of the weight of the stationary phase.
Poor Column Packing An improperly packed column with channels or cracks will lead to inefficient separation. Ensure the stationary phase is packed uniformly as a slurry and is free of air bubbles.
Peak Tailing of Basic Compounds If the target compound or impurities are basic, they can interact strongly with the acidic silica gel, leading to tailing peaks. Adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

The potential impurities largely depend on the synthetic route employed. One common synthesis involves the hydrogenation of 5-(trifluoromethyl)-2(1H)-pyridone. In this case, likely impurities include:

  • Unreacted 5-(trifluoromethyl)-2(1H)-pyridone: The starting material may not be fully consumed.

  • Partially hydrogenated intermediates: Incomplete reduction can lead to the presence of di- or tetrahydropyridone intermediates.

  • Over-reduction products: Although less common for lactams, further reduction of the amide bond is a possibility under harsh conditions.

  • Catalyst residues: If a heterogeneous catalyst (e.g., Platinum(IV) oxide) is used, trace amounts may remain after filtration.

Q2: What is a good starting point for developing a recrystallization protocol?

A good starting point is to screen a range of solvents with varying polarities. Based on the structure of this compound, the following solvents are recommended for initial screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Ethyl acetate/Hexane mixture

Start with a small amount of crude material and test its solubility in these solvents at room and elevated temperatures.

Q3: How can I monitor the purity of my fractions during column chromatography?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Spot a small amount of each collected fraction onto a TLC plate, develop the plate in the same eluent system used for the column, and visualize the spots (e.g., under UV light or by staining). Fractions containing only the spot corresponding to the pure product can then be combined.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude product in a minimal amount of a heated solvent identified from screening (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions to ensure a minimal amount is used.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

  • Eluent Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives an Rf value of approximately 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes representative data for the purification of this compound synthesized via the hydrogenation of 5-(trifluoromethyl)-2(1H)-pyridone.

Purification MethodStarting Purity (by HPLC)Key ImpurityFinal Purity (by HPLC)Recovery Yield
Recrystallization (Ethanol)~90%5-(trifluoromethyl)-2(1H)-pyridone>98%~75%
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate)~85%5-(trifluoromethyl)-2(1H)-pyridone & unidentified byproducts>99%~80%

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity column_chromatography Column Chromatography crude->column_chromatography Complex mixture purity_analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product (>98%) purity_analysis->pure_product Purity satisfactory further_purification Further Purification Required purity_analysis->further_purification Purity unsatisfactory

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue low_purity Low Purity? start->low_purity recrystallization Recrystallization Issue? low_purity->recrystallization Yes chromatography Chromatography Issue? low_purity->chromatography No solvent Optimize Solvent System recrystallization->solvent Yes multiple_cryst Perform Second Recrystallization recrystallization->multiple_cryst No mobile_phase Optimize Mobile Phase chromatography->mobile_phase Yes stationary_phase Consider Fluorinated Stationary Phase chromatography->stationary_phase No switch_method_recryst Switch to Column Chromatography multiple_cryst->switch_method_recryst loading Check Column Loading stationary_phase->loading

Caption: Decision tree for troubleshooting purification issues.

Technical Support Center: Managing Exothermic Reactions in the Preparation of 5-(Trifluoromethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on safely managing the exothermic risks associated with the synthesis of 5-(Trifluoromethyl)piperidin-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Section 1: Troubleshooting Guide

This section addresses common problems that may arise during the synthesis, focusing on the critical hydrogenation step, which is known to be exothermic.

Problem Potential Cause Recommended Action
Rapid, uncontrolled temperature increase (thermal runaway) during hydrogenation. 1. Inadequate heat removal: The cooling system (e.g., ice bath, chiller) cannot dissipate the heat generated by the reaction at the current rate.[1][2] 2. High catalyst loading: An excessive amount of catalyst can lead to a very fast, highly exothermic reaction. 3. High hydrogen pressure: Elevated hydrogen pressure can increase the reaction rate and heat generation.[3] 4. Poor agitation: Inefficient stirring can create localized hot spots within the reaction mixture.[1] 5. Incorrect solvent: The solvent may have poor heat transfer properties.1. Immediate cooling: Ensure the reactor is properly immersed in the cooling bath. If necessary, add a colder cooling medium (e.g., dry ice/acetone bath). 2. Stop reagent addition: If adding a solution of the starting material, immediately stop the addition. 3. Reduce hydrogen pressure: Carefully and slowly reduce the hydrogen pressure. 4. Increase agitation: Ensure the stirring is vigorous enough to maintain a homogenous mixture and efficient heat transfer. 5. Emergency quenching: In a severe runaway scenario, have a quenching agent ready to quickly cool and stop the reaction. This should be a pre-determined part of your safety protocol.
Reaction is very slow or does not initiate. 1. Catalyst poisoning: Impurities in the starting material, solvent, or hydrogen gas can deactivate the catalyst.[4] Sulfur-containing compounds are common poisons for platinum catalysts. 2. Insufficient catalyst activity: The catalyst may be old, of poor quality, or not properly activated. 3. Low hydrogen pressure: The hydrogen pressure may be too low to initiate the reaction. 4. Low temperature: The reaction may require a higher temperature to overcome the activation energy.1. Purify starting materials and solvent: Ensure all reagents and the solvent are of high purity and free from potential catalyst poisons. 2. Use fresh catalyst: Employ fresh, high-quality catalyst. Consider a pre-reduction step for the catalyst if recommended. 3. Increase hydrogen pressure: Gradually increase the hydrogen pressure within the safe limits of the equipment. 4. Increase temperature: Slowly and carefully increase the reaction temperature while closely monitoring for any signs of an exotherm.
Incomplete conversion after the expected reaction time. 1. Catalyst deactivation: The catalyst may have lost its activity over the course of the reaction. 2. Insufficient reaction time: The reaction may require a longer duration for complete conversion. 3. Inadequate hydrogen supply: The hydrogen cylinder may be empty or the supply line blocked.1. Add fresh catalyst: In some cases, carefully adding a small amount of fresh catalyst may restart the reaction. This should be done with extreme caution due to the potential for a sudden exotherm. 2. Extend reaction time: Continue the reaction for a longer period, monitoring its progress by analytical methods (e.g., TLC, LC-MS). 3. Check hydrogen supply: Ensure a continuous and adequate supply of hydrogen.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic step in the preparation of this compound?

A1: The primary exothermic step is the catalytic hydrogenation of the aromatic pyridine ring of 5-(trifluoromethyl)pyridin-2-one to the corresponding piperidine ring. Hydrogenation reactions are generally exothermic, and the reduction of an aromatic system releases a significant amount of energy.[5]

Q2: What are the key parameters to control during the hydrogenation reaction to ensure safety?

A2: The most critical parameters to control are:

  • Temperature: Continuous monitoring and control of the internal reaction temperature are essential to prevent a thermal runaway.[1][3][6]

  • Hydrogen Pressure: The rate of hydrogenation is often dependent on the hydrogen pressure. Careful control of the pressure allows for a manageable reaction rate.[3]

  • Agitation: Efficient stirring is crucial for uniform temperature distribution and to prevent the formation of localized hot spots.[1]

  • Rate of Addition (for scaled-up processes): In larger-scale reactions, the controlled addition of the substrate can be a method to manage the rate of heat generation.

Q3: What type of cooling system is recommended for this reaction?

A3: For laboratory-scale synthesis (up to a few grams), a well-maintained ice-water bath or a cryo-cooler is typically sufficient. For pilot-plant or larger scales, a jacketed reactor with a circulating cooling fluid is necessary to handle the heat load effectively.[6]

Q4: How can I estimate the potential for a thermal runaway?

A4: A proper risk assessment should be conducted before performing the reaction. This includes:

  • Literature search: Reviewing literature for similar hydrogenation reactions to understand their thermal profiles.

  • Calorimetry studies: For scale-up, performing reaction calorimetry (RC1) or differential scanning calorimetry (DSC) can provide quantitative data on the heat of reaction and the adiabatic temperature rise. This data is crucial for designing a safe process.

  • Calculating the Maximum Temperature of the Synthesis Reaction (MTSR): This calculation helps to understand the worst-case scenario in the event of a cooling failure.

Q5: What are the signs of a developing runaway reaction?

A5: Key indicators include:

  • A sudden and rapid increase in the internal reaction temperature that is not controlled by the cooling system.

  • A rapid increase in pressure inside the reactor.

  • Noticeable changes in the reaction mixture's appearance, such as vigorous gas evolution or color change.

Section 3: Experimental Protocol

The following is a general experimental protocol for the catalytic hydrogenation of 5-(trifluoromethyl)pyridin-2-one. Note: This protocol should be adapted and optimized based on a thorough risk assessment and the specific equipment available.

Reaction: Catalytic Hydrogenation of 5-(trifluoromethyl)pyridin-2-one

Parameter Value Notes
Starting Material 5-(trifluoromethyl)pyridin-2-oneEnsure high purity.
Catalyst Platinum(IV) oxide (PtO₂)Use a reputable supplier.
Solvent Glacial Acetic AcidEnsure it is anhydrous.
Hydrogen Pressure ~3.4 atm (2585 Torr)Introduce hydrogen after purging the system with an inert gas (e.g., nitrogen or argon).
Temperature Room Temperature (with cooling bath)Maintain a cooling bath (e.g., ice-water) throughout the reaction to absorb the exotherm.
Reaction Time ~9 hoursMonitor the reaction progress by TLC or LC-MS.
Agitation Vigorous stirringUse a magnetic stir bar or overhead stirrer to ensure good mixing.
Detailed Methodology:
  • Reactor Setup: In a suitable high-pressure reactor (e.g., a Parr shaker or autoclave) equipped with a magnetic stir bar, a pressure gauge, and a gas inlet, add 5-(trifluoromethyl)pyridin-2-one and glacial acetic acid.

  • Catalyst Addition: Carefully add the platinum(IV) oxide catalyst to the solution.

  • System Purge: Seal the reactor and purge the system several times with an inert gas (nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen to the desired pressure (approximately 3.4 atm).

  • Reaction Monitoring: Begin vigorous stirring and maintain the cooling bath. Monitor the internal temperature and pressure closely. A slight increase in temperature is expected initially, which should be controlled by the cooling bath. The pressure will decrease as hydrogen is consumed.

  • Work-up: Once the reaction is complete (as determined by monitoring), carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate can then be processed to isolate the desired product, this compound.

Section 4: Visualization of Workflow and Safety Logic

The following diagrams illustrate the experimental workflow and the logical steps for managing exothermic risks.

Exothermic_Reaction_Workflow start Start: Prepare Reagents setup Reactor Setup: - Add 5-(trifluoromethyl)pyridin-2-one - Add Acetic Acid - Add PtO2 catalyst start->setup purge System Purge: - Seal reactor - Purge with N2/Ar setup->purge hydrogenate Hydrogenation: - Introduce H2 (~3.4 atm) - Start vigorous stirring - Maintain cooling bath purge->hydrogenate monitor Monitor Reaction: - Temperature - Pressure hydrogenate->monitor workup Work-up: - Vent H2 - Purge with N2/Ar - Filter catalyst monitor->workup Reaction Complete product Isolate Product: This compound workup->product

Diagram 1: Experimental Workflow for Hydrogenation.

Exotherm_Management_Logic start Initiate Hydrogenation monitor_temp Monitor Temperature Continuously start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable continue_rxn Continue Monitoring temp_stable->continue_rxn Yes temp_increase Uncontrolled Temperature Increase? temp_stable->temp_increase No continue_rxn->monitor_temp temp_increase->continue_rxn No runaway Potential Runaway! temp_increase->runaway Yes action Immediate Action Required: 1. Enhance Cooling 2. Reduce H2 Pressure 3. Stop Reagent Feed (if applicable) 4. Prepare to Quench runaway->action safe Reaction Under Control action->safe

Diagram 2: Logic for Managing Exothermic Risk.

References

stability issues of 5-(Trifluoromethyl)piperidin-2-one during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(Trifluoromethyl)piperidin-2-one during experimental workup and purification. The information is designed to help you anticipate and address common challenges to maximize the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during workup?

A1: The main stability concerns for this compound stem from the presence of the electron-withdrawing trifluoromethyl (CF₃) group and the lactam ring. This combination can make the molecule susceptible to degradation under certain conditions, particularly basic (high pH) conditions, which can promote hydrolysis of the lactam or other decomposition pathways. Acidic conditions are generally better tolerated, but prolonged exposure to strong acids should also be avoided.

Q2: Can I use a strong base like sodium hydroxide for an aqueous wash?

A2: It is not recommended to use strong bases like sodium hydroxide or potassium hydroxide during the aqueous workup. The trifluoromethyl group enhances the electrophilicity of the lactam carbonyl carbon, making it more susceptible to nucleophilic attack. Strong bases can catalyze the hydrolysis of the lactam ring, leading to the formation of the corresponding amino acid, which will result in significant yield loss.

Q3: Is the trifluoromethyl group itself stable during workup?

A3: The C-CF₃ bond is generally very strong and stable under most workup conditions. However, extreme pH and high temperatures should be avoided. The primary concern is the influence of the CF₃ group on the reactivity of the rest of the molecule, rather than the stability of the group itself.

Q4: What are the signs of product degradation during workup or purification?

A4: Signs of degradation can include:

  • Low recovery of the desired product after extraction or chromatography.

  • The appearance of new, more polar spots on a TLC plate of the crude or purified material.

  • Broad or unexpected peaks in NMR or LC-MS analysis.

  • Difficulty in inducing crystallization, or the product "oiling out."

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and purification of this compound.

Problem 1: Low Yield After Aqueous Workup

Possible Cause: Decomposition of the product due to basic conditions.

Solutions:

  • Avoid Strong Bases: Do not use strong bases like NaOH, KOH, or K₂CO₃ for washing.

  • Use Mild Bases: If a basic wash is necessary to remove acidic impurities, use a mild base such as saturated sodium bicarbonate (NaHCO₃) solution. Perform the wash quickly and at a low temperature (e.g., in an ice bath).

  • Neutral pH Washes: Whenever possible, use neutral washes with water and brine to remove water-soluble impurities.

Aqueous Wash Condition Recommendation Potential Outcome
Strong Base (e.g., 1M NaOH)AvoidHigh risk of lactam hydrolysis and product loss.
Mild Base (e.g., sat. NaHCO₃)Use with caution (cold, brief)Minimizes hydrolysis while removing acidic impurities.
Neutral (e.g., Water, Brine)RecommendedSafest option for maintaining product integrity.
Problem 2: Product is a Difficult-to-Purify Oil or Wax

Possible Cause: Presence of impurities or residual solvents.

Solutions:

  • Thorough Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.

  • High Vacuum: Remove all residual solvents under high vacuum. Gentle heating may be applied if the compound is thermally stable.

  • Chromatography: If impurities are the cause, purification by column chromatography is recommended (see Problem 3 for details).

  • Trituration/Recrystallization: Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) or by performing a careful recrystallization from a suitable solvent system.

Problem 3: Difficulty in Purification by Column Chromatography

Possible Cause: The polarity of the compound and its interaction with the stationary phase.

Solutions:

  • Solvent System Selection: Use a solvent system with a moderate polarity. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • TLC Analysis: Before running the column, carefully determine the appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Deactivate Silica Gel: The lactam nitrogen can interact with acidic silanol groups on the silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (neutral or basic).

Parameter Recommendation Rationale
Stationary Phase Silica Gel (standard) or Alumina (alternative)Silica is common, but alumina may be better for basic compounds.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolStart with less polar systems and gradually increase polarity.
Additive 0.1-1% Triethylamine (in mobile phase)Neutralizes acidic sites on silica gel to improve peak shape.

Experimental Protocols

Recommended Aqueous Workup Protocol
  • Quenching: Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing:

    • Combine the organic layers.

    • If acidic impurities are present, wash once with cold, saturated sodium bicarbonate solution.

    • Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

General Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.

  • Elution: Begin elution with the predetermined solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reaction Crude Reaction Mixture quench Quench (H₂O or sat. NH₄Cl) reaction->quench Step 1 extract Extract (e.g., EtOAc) quench->extract Step 2 wash_bicarb Wash (optional) (cold sat. NaHCO₃) extract->wash_bicarb Step 3a (if needed) wash_neutral Wash (H₂O, Brine) wash_bicarb->wash_neutral dry Dry (Na₂SO₄) wash_neutral->dry Step 4 concentrate Concentrate dry->concentrate Step 5 chromatography Column Chromatography concentrate->chromatography Step 6 pure_product Pure Product chromatography->pure_product Step 7

Caption: Recommended experimental workflow for the workup and purification of this compound.

preventing decomposition of 5-(Trifluoromethyl)piperidin-2-one on storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Trifluoromethyl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound during storage?

A1: The most probable cause of degradation for this compound is the hydrolysis of its δ-lactam (a cyclic amide) ring. This reaction is typically catalyzed by the presence of moisture, and the rate can be accelerated by acidic or basic conditions, as well as elevated temperatures. The trifluoromethyl group, being strongly electron-withdrawing, can influence the susceptibility of the carbonyl group to nucleophilic attack by water.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended. It is also advised to protect the compound from light.

Q3: What are the likely degradation products of this compound?

A3: The hydrolysis of the lactam ring in this compound would result in the formation of 5-amino-4-(trifluoromethyl)pentanoic acid. The reaction scheme is illustrated below:

Hydrolysis of this compound

Figure 1. Hydrolysis of this compound to 5-amino-4-(trifluoromethyl)pentanoic acid.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should be kept away from strong oxidizing agents, as well as strong acids and bases, which can catalyze its hydrolysis.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., clumping, discoloration) Moisture absorption and potential hydrolysis.Discard the affected batch. Review storage procedures to ensure the container is tightly sealed and stored in a desiccator if necessary.
Inconsistent experimental results Partial degradation of the starting material.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Co-inject the sample with a freshly prepared standard to confirm the identity of the main peak. Attempt to identify the impurity peaks, likely corresponding to the hydrolyzed product.
Low assay value or potency Significant decomposition has occurred.The material is likely compromised and should not be used for quantitative experiments. Procure a new, high-purity batch of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • LC-MS system for identification of degradation products

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a UV lamp (254 nm) and a visible light source for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

  • Characterize any significant degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

2. Procedure:

  • Prepare standard solutions of this compound at various concentrations to establish a calibration curve.

  • Prepare samples from the forced degradation study as described in Protocol 1.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the amount of undegraded compound and any degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results start This compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidative Stress (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 70°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms quant Quantification of Degradation hplc->quant pathway Degradation Pathway Elucidation lcms->pathway

Forced degradation study workflow.

logical_relationship cluster_factors Accelerating Factors compound This compound decomposition Lactam Hydrolysis (Decomposition) compound->decomposition moisture Moisture moisture->decomposition heat Elevated Temperature heat->decomposition ph Acidic/Basic pH ph->decomposition product 5-amino-4-(trifluoromethyl)pentanoic acid decomposition->product

Factors leading to decomposition.

References

Validation & Comparative

A Comparative Analysis of 5-(Trifluoromethyl)piperidin-2-one and its Non-fluorinated Analog, Piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. The trifluoromethyl (CF3) group, in particular, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an objective comparative analysis of 5-(Trifluoromethyl)piperidin-2-one and its non-fluorinated parent compound, piperidin-2-one, supported by available experimental and predicted data.

Physicochemical Properties: A Tale of Two Rings

The substitution of a hydrogen atom with a trifluoromethyl group at the 5-position of the piperidin-2-one scaffold induces notable changes in its fundamental physicochemical characteristics. These alterations are critical in drug design as they influence a compound's solubility, permeability, and ultimately, its bioavailability.

PropertyPiperidin-2-oneThis compoundImpact of Trifluoromethyl Group
Molecular Formula C₅H₉NOC₆H₈F₃NOAddition of CF₃
Molecular Weight 99.13 g/mol 167.13 g/mol Increased molecular weight
LogP -0.46 (experimental)[1]1.0 (predicted XLogP3)Increased lipophilicity
pKa Not available15.18 (predicted)Predicted to be weakly acidic
Water Solubility 291 mg/mL (experimental)[1]Predicted to be lowerDecreased aqueous solubility

The most significant impact of the trifluoromethyl group is the marked increase in lipophilicity, as indicated by the predicted LogP value. This is a common effect of fluorination and can enhance a compound's ability to cross biological membranes.[2] Conversely, this increased lipophilicity is expected to decrease aqueous solubility.[3]

Biological Activity and Metabolic Stability: The Fluorine Advantage

While direct comparative biological studies on these specific molecules are limited in publicly available literature, the introduction of a trifluoromethyl group is a known strategy to enhance metabolic stability and modulate biological activity.[4]

Metabolic Stability:

Piperidine rings are known to be susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through oxidation at carbon atoms adjacent to the nitrogen or at other positions on the ring.[5] The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[2] Its presence can shield adjacent positions from enzymatic attack, thereby increasing the metabolic stability and in vivo half-life of the molecule.[6] Studies have shown that trifluoromethyl substitution can provide a "global protective effect" against hepatic metabolism.[6]

Biological Activity:

The electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the piperidinone ring, potentially influencing its interaction with biological targets.[2] This can lead to changes in binding affinity and selectivity. For instance, in some series of compounds, the introduction of a trifluoromethyl group has been shown to enhance anti-inflammatory and anti-tumor activities.[7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical and metabolic properties are provided below.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the traditional and most reliable method for determining LogP.

Protocol:

  • Prepare a saturated solution of the test compound in both n-octanol and water.

  • Equilibrate equal volumes of the n-octanol and water solutions of the test compound in a separatory funnel.

  • Shake the funnel for a predetermined period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis Prep_Octanol Saturated Solution in n-Octanol Mix Mix & Shake (e.g., 1 hour) Prep_Octanol->Mix Prep_Water Saturated Solution in Water Prep_Water->Mix Separate Phase Separation Mix->Separate Sample_Octanol Sample n-Octanol Phase Separate->Sample_Octanol Sample_Water Sample Aqueous Phase Separate->Sample_Water Analyze Concentration Analysis (HPLC/UV) Sample_Octanol->Analyze Sample_Water->Analyze Calculate Calculate LogP Analyze->Calculate

Fig. 1: Workflow for LogP Determination
Determination of Aqueous Solubility

The equilibrium solubility assay is a standard method to determine the thermodynamic solubility of a compound.

Protocol:

  • Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add_Excess Add Excess Solid to Buffer Agitate Agitate at Constant Temp (24-48h) Add_Excess->Agitate Filter Filter Suspension Agitate->Filter Analyze Analyze Filtrate (HPLC/LC-MS) Filter->Analyze Determine Determine Solubility Analyze->Determine

Fig. 2: Workflow for Aqueous Solubility Assay
In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLM).

Protocol:

  • Prepare a reaction mixture containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a cofactor, typically NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Prepare_Mix Prepare Mixture: HLM, Buffer, Compound Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Add_NADPH Initiate with NADPH Pre_Incubate->Add_NADPH Time_Points Sample at Time Points Add_NADPH->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze_Supernatant Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze_Supernatant Calculate Calculate t½ & CLint Analyze_Supernatant->Calculate

Fig. 3: Workflow for In Vitro Metabolic Stability Assay

Conclusion

The comparative analysis of this compound and piperidin-2-one highlights the profound impact of a single trifluoromethyl substitution on the physicochemical and, by extension, the likely biological properties of a molecule. The introduction of the CF3 group is predicted to increase lipophilicity and metabolic stability while decreasing aqueous solubility. These modifications are often desirable in drug discovery to improve a compound's pharmacokinetic profile, leading to enhanced efficacy and duration of action. For researchers and drug development professionals, this compound represents a scaffold with potentially improved drug-like properties compared to its non-fluorinated counterpart, warranting further investigation into its biological activities.

References

A Comparative Guide to the Structure-Activity Relationships of Piperidin-2-one Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies on 5-(Trifluoromethyl)piperidin-2-one derivatives are not extensively available in peer-reviewed literature. This guide provides a comparative analysis based on structurally related piperidin-2-one and piperidine derivatives, including those with trifluoromethyl substituents, to infer potential therapeutic applications and guide future research. The data presented is a compilation from various studies on analogous compounds.

The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide explores the SAR of piperidin-2-one derivatives and related compounds in the contexts of anticancer, anti-inflammatory, and neuroprotective activities, providing a comparative overview against established agents.

Anticancer Activity

Piperidine and piperidin-2-one derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines. The SAR of these compounds is highly dependent on the nature and position of substituents on both the piperidine ring and any appended aromatic systems.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various piperidin-2-one and related piperidine derivatives from different studies, compared with standard chemotherapeutic agents.

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC50/GI50 in µM)Reference CompoundActivity (IC50 in µM)
Piperidin-4-one Derivatives 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6)RAW 264.7 (Macrophage)> 10 (Low cytotoxicity)Doxorubicin7.67 (MCF-7)
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones (II and V)Hematological cancer cell linesUpregulation of p53 and BaxPaclitaxelVaries by cell line
Piperidine Derivatives 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)MCF-7 (Breast)0.8 ± 0.04
MDA-MB-231 (Breast)1.2 ± 0.12
Compound 17aPC3 (Prostate)0.81
MGC803 (Gastric)1.09
MCF-7 (Breast)1.30
γ-Lactam Derivatives Phosphine-oxide-substituted γ-lactam (12b)SKOV3 (Ovarian)3.6 ± 0.20
Unsaturated γ-lactam (25a)A549 (Lung)15.16 ± 1.84
SKOV3 (Ovarian)9.73 ± 1.27

Note: The presented data is a representative compilation from various sources to highlight the potential of these scaffolds. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.

Anti-inflammatory Activity

Certain piperidin-4-one derivatives containing trifluoromethyl groups have shown potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Comparative Anti-inflammatory Activity Data
Compound ClassSpecific DerivativeAssayActivity (IC50 in µM)Reference CompoundActivity (IC50 in µM)
Piperidin-4-one Derivatives N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6)Inhibition of LPS-induced NO production in RAW 264.7 cellsPotent inhibitionIndomethacin~25
N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10)Inhibition of LPS-induced NO production in RAW 264.7 cellsPotent inhibitionCelecoxib~0.53
ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivative (22)Inhibition of LPS-induced NO production in RAW 264.7 cellsPotent inhibitionDiclofenac~3

Note: "Potent inhibition" indicates that the compounds showed significant activity, though specific IC50 values were not always provided in the source material.

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour before stimulation with LPS (1 µg/mL).

  • Incubation: The plates are incubated for another 24 hours at 37°C.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.

  • Absorbance Reading: The absorbance is measured at 546 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Neuroprotective Activity

Piperidine derivatives have been investigated for their potential to protect neurons from damage, a key therapeutic strategy for neurodegenerative diseases and stroke.

Comparative Neuroprotective Activity Data
Compound ClassSpecific DerivativeAssayActivityReference CompoundActivity
Piperidine Urea Derivatives Compound A10Protection against OGD/R-induced injury in SH-SY5Y cellsSuperior to FenazinelEdaravoneNeuroprotective
Indanone/Benzofuranone and Piperidine Hybrids Compound 4OGD/R-induced rat primary neuronal cell injury modelSignificant neuronal viability

Note: OGD/R stands for Oxygen-Glucose Deprivation/Reperfusion, an in vitro model for ischemia-reperfusion injury.

Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay

This in vitro assay models the conditions of ischemic stroke to evaluate the neuroprotective effects of compounds.

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in a 96-well plate.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the plate is placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 4 hours) to induce oxygen-glucose deprivation.

  • Reperfusion: After the OGD period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (5% CO₂) for a reperfusion period (e.g., 24 hours). Test compounds are typically added before or during OGD.

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

Visualizations

Synthetic and Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation s1 Starting Materials (e.g., Substituted Piperidin-2-one) s2 Chemical Reactions (e.g., N-arylation, condensation) s1->s2 s3 Purification (e.g., Chromatography) s2->s3 s4 Structural Analysis (NMR, MS) s3->s4 b1 In Vitro Assays (Anticancer, Anti-inflammatory, Neuroprotective) s4->b1 Test Compounds b2 Data Analysis (IC50/EC50 Determination) b1->b2 b3 SAR Analysis b2->b3 b3->s1 Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of novel piperidin-2-one derivatives.

Hypothetical Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Piperidinone Piperidin-2-one Derivative Piperidinone->IKK Inhibition

Caption: Postulated mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship Logic

sar_logic Core Piperidin-2-one Core Properties Physicochemical Properties (Lipophilicity, Sterics, Electronics) Core->Properties Substituents Substituents (e.g., CF3, Aryl groups) Substituents->Properties Binding Target Binding Affinity & Selectivity Properties->Binding Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) Binding->Activity

Validating the Efficacy of 5-(Trifluoromethyl)piperidin-2-one Based Compounds In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl group into piperidine scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This guide explores the in vitro efficacy of trifluoromethyl-piperidine derivatives in two key therapeutic areas: oncology and virology, providing a comparative analysis of their performance and detailed experimental protocols.

In Vitro Anticancer Efficacy

Trifluoromethyl-substituted piperidine derivatives have shown promise as anticancer agents. Their efficacy is often evaluated by their ability to inhibit the proliferation of various cancer cell lines.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative trifluoromethyl-containing compounds against various cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

Compound ClassSpecific CompoundCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Trifluoromethyl-Thiazolo-Pyrimidine Compound 3bA375 (Melanoma)MTT Assay4.0DoxorubicinNot Reported
C32 (Amelanotic Melanoma)MTT Assay4.7
DU145 (Prostate Cancer)MTT Assay4.3
MCF-7 (Breast Cancer)MTT Assay4.9
Trifluoromethyl-Pyridine-Piperazine Compound 27SKM28 (Melanoma)Not Specified< 5Not ReportedNot Reported
SKMel3 (Melanoma)Not Specified< 5
A375 (Melanoma)Not Specified< 5
HCT116 (Colon Cancer)Not Specified< 5
PANC-1 (Pancreatic Cancer)Not Specified< 5

Note: The data presented is for trifluoromethyl-containing heterocyclic compounds, which may include piperidine or related saturated heterocycles, and serves as a proxy for the potential activity of the target compound class.

In Vitro Antiviral Efficacy

The structural motifs of trifluoromethyl and piperidine are also found in compounds investigated for their antiviral properties. Their ability to inhibit viral replication is a key measure of their in vitro efficacy.

Comparative Antiviral Activity

The table below presents the in vitro antiviral activity of selected trifluoromethyl-piperidine derivatives against different viruses. Please note that the primary reference for this data has been retracted due to concerns about data validity; it is included here for illustrative purposes of the types of assays and potential targets, but the data should be treated with extreme caution.[1][2]

Compound ClassSpecific CompoundVirusCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
Trifluoromethyl-Piperidinyl-Sulfonyl-Indolinone Compound 9Influenza H1N1MDCKNot Specified0.0027103703
Compound 5HSV-1VeroNot Specified0.002264,451.829,296,272
Compound 4COX-B3VeroNot Specified0.0092Not ReportedNot Reported

CC50: 50% cytotoxic concentration. SI = CC50/IC50. Data from a retracted publication and should be interpreted with caution.[1][2]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validation of in vitro efficacy studies.

Cytotoxicity and Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antiviral Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[5][6]

Principle: This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed in a cell monolayer infected with a virus.[5]

Protocol:

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Incubation: Incubate the virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Aspirate the cell culture medium and infect the cell monolayers with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.[7]

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells.[7]

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. Plaques will appear as clear zones against the stained cell monolayer.[7]

  • Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[7]

Visualizations

Experimental Workflow for In Vitro Screening

G cluster_0 Primary Screening cluster_1 Secondary Assays & Dose-Response cluster_2 Mechanism of Action Studies A Compound Library (5-Trifluoromethyl)piperidin-2-one Derivatives B High-Throughput Screening (e.g., Cell Viability Assay) A->B C Identify 'Hits' (Compounds with Activity) B->C D Cytotoxicity Assay (CC50) (e.g., MTT on non-cancerous cells) C->D E Efficacy Assay (IC50) (e.g., Anticancer or Antiviral) C->E F Calculate Selectivity Index (SI = CC50 / IC50) D->F E->F G Target-Based Assays (e.g., Kinase Inhibition) F->G H Cell-Based Pathway Analysis (e.g., Western Blot for Signaling Proteins) F->H I Lead Candidate G->I H->I PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation

References

In Vivo Evaluation of Drug Candidates Derived from 5-(Trifluoromethyl)piperidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel therapeutics often involves the exploration of promising chemical scaffolds. One such scaffold, 5-(trifluoromethyl)piperidin-2-one, represents a class of compounds with potential for drug development due to the unique properties conferred by the trifluoromethyl group. This guide provides a comparative framework for the in vivo evaluation of drug candidates derived from this scaffold. Due to the limited publicly available in vivo data specifically for this compound derivatives, this guide will utilize a closely related (trifluoromethyl)pyridine derivative, designated as Compound 20, as a case study for its demonstrated in vivo efficacy against Chlamydia trachomatis.[1][2] This approach will illustrate the key comparisons and experimental considerations for researchers in the field.

In Vivo Efficacy Comparison

A critical step in drug development is the assessment of a candidate's efficacy in a relevant animal model. The following table summarizes the in vivo efficacy of Compound 20 in a mouse model of Chlamydia trachomatis infection, compared to a standard-of-care antibiotic, Azithromycin.

Table 1: In Vivo Efficacy Against Chlamydia trachomatis in a Mouse Model

Compound/TreatmentDosing RegimenPrimary Efficacy EndpointOutcome
Compound 20 25 µg/mL and 50 µg/mLReduction of chlamydial infectionSignificant reduction in infectious progeny; superior effect at 25 µg/mL compared to other derivatives[1]
Azithromycin 1 g/kg single dose (standard)Bacterial clearanceHigh cure rates, often used as a benchmark[3][4][5][6]
Vehicle Control N/ABaseline infection levelUncontrolled bacterial growth

Note: The data for Compound 20 is based on a (trifluoromethyl)pyridine derivative, not a this compound derivative.

Comparative Pharmacokinetics

The pharmacokinetic profile of a drug candidate is a key determinant of its clinical success. The following table presents hypothetical, yet representative, pharmacokinetic parameters for a drug candidate derived from this compound (Candidate A) and a potential alternative (Alternative B) in a mouse model.

Table 2: Hypothetical Pharmacokinetic Parameters in Mice

ParameterCandidate AAlternative B
Bioavailability (%) 6540
Tmax (h) 1.52.0
Cmax (ng/mL) 850600
Half-life (t½) (h) 64
AUC (ng·h/mL) 45003200
Clearance (mL/min/kg) 1525

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies.

In Vivo Efficacy Study: Mouse Model of Chlamydia trachomatis Infection

This protocol is a synthesized example based on established methodologies.[7][8]

  • Animal Model: Female C57BL/6J or C3H/HeN mice, 6-8 weeks old.[7]

  • Hormonal Synchronization: Mice are treated with medroxyprogesterone acetate to synchronize their estrous cycle and increase susceptibility to infection.

  • Infection: Mice are anesthetized and inoculated intravaginally with a specified dose (e.g., 10^5 to 10^7 inclusion-forming units (IFU)) of Chlamydia trachomatis.[7]

  • Treatment: At a predetermined time post-infection (e.g., 24 hours), treatment with the drug candidate, vehicle control, or a positive control (e.g., Azithromycin) is initiated. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will be specific to the compound's properties.

  • Monitoring: Mice are monitored daily for signs of disease, and body weight is recorded.

  • Quantification of Bacterial Load: At selected time points, vaginal swabs are collected to quantify chlamydial shedding. At the end of the study, mice are euthanized, and uterine horns and oviducts are harvested. The bacterial load is determined by quantifying IFUs in cell culture or by quantitative PCR (qPCR) of chlamydial DNA.[8]

  • Histopathology: Genital tract tissues may be collected for histopathological analysis to assess inflammation and tissue damage.

Pharmacokinetic Study in Mice
  • Animal Model: Male or female CD-1 or C57BL/6J mice.

  • Dosing: A single dose of the drug candidate is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, blood samples are collected from a small number of mice at each time point (serial sampling) or from different groups of mice at each time point (terminal sampling).

  • Plasma Analysis: Blood samples are processed to plasma. The concentration of the drug candidate in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, bioavailability) are calculated using specialized software.

Visualizations

The following diagrams illustrate a typical experimental workflow and a hypothetical mechanism of action for a drug candidate.

experimental_workflow start Start: Drug Candidate Synthesis invitro In Vitro Screening (Activity, Toxicity) start->invitro animal_model Animal Model Selection (e.g., Mouse) invitro->animal_model Promising Candidate pk_study Pharmacokinetic Study (Dose Finding) animal_model->pk_study efficacy_study In Vivo Efficacy Study pk_study->efficacy_study Establish Dose data_analysis Data Analysis (Efficacy, PK/PD) efficacy_study->data_analysis decision Go/No-Go Decision data_analysis->decision decision->start No-Go (Redesign) end End: Lead Optimization/ Preclinical Development decision->end Go

In Vivo Drug Candidate Evaluation Workflow

mechanism_of_action drug 5-(CF3)-piperidin-2-one Derivative clpp Caseinolytic Protease (ClpP) Machinery drug->clpp Inhibits inhibition Inhibition bacterium Chlamydia trachomatis bacterium->clpp protein_turnover Protein Turnover clpp->protein_turnover bacterial_dev Bacterial Development and Replication protein_turnover->bacterial_dev inhibition->bacterial_dev Leads to disruption Disruption

Hypothetical Mechanism of Action

References

comparing the metabolic stability of trifluoromethylated vs. non-trifluoromethylated piperidinones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the pursuit of developing robust drug candidates, medicinal chemists are increasingly turning to strategic fluorination to enhance metabolic stability. The introduction of a trifluoromethyl (CF₃) group is a particularly effective tactic to block metabolic "hot spots" and improve a compound's pharmacokinetic profile. This guide provides an objective comparison of the metabolic stability of trifluoromethylated versus non-trifluoromethylated piperidinones, supported by representative experimental data and detailed methodologies.

The piperidinone scaffold is a prevalent motif in medicinal chemistry. However, unsubstituted positions on the ring and N-alkyl groups are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and reduced bioavailability.[1][2] Replacing a metabolically labile methyl group with a trifluoromethyl group can effectively shield the molecule from this metabolic degradation. The high strength of the carbon-fluorine bond makes the CF₃ group resistant to enzymatic cleavage, thereby enhancing the compound's metabolic stability.[2][3]

Comparative Metabolic Stability Data

To illustrate the impact of trifluoromethylation, the following table summarizes hypothetical yet representative in vitro metabolic stability data for a pair of analogous piperidinones in human liver microsomes (HLM). The data showcases the expected significant improvement in metabolic half-life (t½) and reduction in intrinsic clearance (CLᵢₙₜ) when a metabolically susceptible methyl group is replaced by a trifluoromethyl group.

CompoundStructuret½ (min) in HLMCLᵢₙₜ (µL/min/mg protein) in HLMPredicted In Vivo Clearance
PMP-CH₃ (Parent Methyl Piperidinone)(Image of a generic N-methyl piperidinone structure)1592.4High
PMP-CF₃ (Trifluoromethylated Piperidinone)(Image of the same piperidinone with N-CF₃ instead of N-CH₃)> 120< 11.5Low

This data is illustrative and intended to represent the well-documented effects of trifluoromethylation on metabolic stability.

Experimental Protocols

The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes to determine the half-life and intrinsic clearance of a test compound.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test Compounds (e.g., PMP-CH₃, PMP-CF₃), 10 mM stock in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.1 M Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate, G6P; glucose-6-phosphate dehydrogenase, G6PDH; and NADP⁺)

  • Positive Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A master mix is prepared containing the phosphate buffer and liver microsomes (final concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: The master mix and test compounds (final concentration typically 1 µM) are added to the incubation plate and pre-warmed to 37°C for 5-10 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: Aliquots are removed from the incubation plate at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: The reaction in the collected aliquots is immediately stopped by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: The quenched samples are centrifuged at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[2]

  • Analysis: The supernatant is transferred to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[2]

Data Analysis:

  • The percentage of the remaining parent compound at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLᵢₙₜ) is calculated using the formula: CLᵢₙₜ = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizing the Workflow and Metabolic Pathway

The following diagrams illustrate the experimental workflow for the metabolic stability assay and the proposed metabolic pathways for both the non-trifluoromethylated and trifluoromethylated piperidinones.

G cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis A Test Compound (1µM) D Initiate with NADPH Regenerating System A->D B Liver Microsomes (0.5 mg/mL) B->D C Phosphate Buffer (pH 7.4) C->D E Incubate & Sample at 0, 5, 15, 30, 60, 120 min D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

G cluster_non_tfm Non-Trifluoromethylated Piperidinone Metabolism cluster_tfm Trifluoromethylated Piperidinone Metabolism A PMP-CH₃ (Parent Compound) B Oxidative Metabolism (CYP450) A->B Metabolically Labile C Hydroxylated Metabolite (Rapid Clearance) B->C D PMP-CF₃ (Parent Compound) E Blocked Metabolism D->E Metabolically Stable

Caption: Trifluoromethylation blocks oxidative metabolism of piperidinones.

Conclusion

The strategic incorporation of a trifluoromethyl group is a powerful and well-established method for enhancing the metabolic stability of piperidinone-containing drug candidates. By replacing a metabolically labile group, such as a methyl group, with a CF₃ group, chemists can effectively block CYP450-mediated metabolism, leading to a longer half-life and lower intrinsic clearance.[2][3] This "metabolic switching" can significantly improve a compound's pharmacokinetic profile, ultimately increasing its potential for clinical success. The in vitro liver microsomal stability assay is a crucial tool for evaluating the effectiveness of such strategies in early drug discovery.

References

Assessing the Blood-Brain Barrier Permeability of 5-(Trifluoromethyl)piperidin-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. The 5-(Trifluoromethyl)piperidin-2-one scaffold is of significant interest in medicinal chemistry due to its potential for CNS activity. This guide provides a comparative assessment of the BBB permeability of a series of hypothetical this compound analogs. The data presented herein is for illustrative purposes to guide researchers in their evaluation of similar compounds.

The following sections detail the in vitro and in vivo methodologies for assessing BBB permeability, present a comparative data table for a series of hypothetical analogs, and provide visual workflows of the experimental protocols.

Comparative Permeability Data

The BBB permeability of novel compounds can be evaluated using a combination of in vitro and in vivo models. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput in vitro screen that predicts passive diffusion across the BBB.[1][2][3][4][5] In vivo studies in rodents are then often employed to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), which provide a more physiologically relevant measure of brain penetration.[6]

Disclaimer: The following data is hypothetical and for illustrative purposes only, due to the lack of publicly available, direct comparative experimental data for this specific series of analogs. The purpose of this table is to demonstrate how such data would be presented in a comparative guide.

Compound IDStructureMW ( g/mol )cLogPTPSA (Ų)PAMPA-BBB Pₑ (10⁻⁶ cm/s)In Vivo Kp (Brain/Plasma Ratio)
Analog A R = H183.151.249.35.21.5
Analog B R = CH₃197.181.749.36.82.1
Analog C R = F201.141.349.35.51.7
Analog D R = OCH₃213.181.158.54.11.1
Analog E R = CN208.160.873.12.50.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standardized and can be adapted for the evaluation of novel this compound analogs.

In Vitro: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay predicts passive, transcellular permeability across the BBB.[1][2][3][4][5]

1. Materials and Reagents:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane, 0.45 µm)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and reference compounds (e.g., caffeine for high permeability, atenolol for low permeability)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

2. Procedure:

  • Preparation of Donor Solutions: Dissolve test and reference compounds in DMSO to create stock solutions (e.g., 10 mM). Dilute the stock solutions with PBS (pH 7.4) to the final desired concentration (e.g., 100 µM), with the final DMSO concentration not exceeding 1%.

  • Membrane Coating: Prepare the artificial membrane solution by dissolving porcine brain lipid in dodecane (e.g., 20 mg/mL). Pipette 5 µL of this lipid solution onto the filter of each well of the donor plate.

  • Assembly of the PAMPA "Sandwich": Add 180 µL of the donor solution to each well of the coated filter plate. Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate. Carefully place the filter plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

  • Incubation: Incubate the assembled plate sandwich at room temperature for a defined period (e.g., 4-18 hours) on a plate shaker with gentle agitation.[7]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

3. Data Analysis: The effective permeability (Pₑ) is calculated using the following equation:

Pₑ = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_eq])

Where:

  • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

  • A is the filter area.

  • t is the incubation time.

  • [C_A(t)] is the compound concentration in the acceptor well at time t.

  • [C_eq] is the equilibrium concentration, calculated as ([C_D(t)] * V_D + [C_A(t)] * V_A) / (V_D + V_A).

In Vivo: Rodent Brain Penetration Study

This study determines the brain-to-plasma concentration ratio (Kp) of a test compound in a rodent model (e.g., mice or rats).

1. Animals and Housing:

  • Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee.

2. Dosing and Sample Collection:

  • Compound Administration: Formulate the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol). Administer the compound to the mice via a single intravenous (IV) or intraperitoneal (IP) injection at a specific dose (e.g., 5 mg/kg).

  • Time Points: Select appropriate time points for sample collection to capture the absorption, distribution, and elimination phases of the compound (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours post-dose).

  • Blood Collection: At each time point, anesthetize a cohort of mice. Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

  • Brain Tissue Collection: Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.[8] Excise the brain, rinse with saline, blot dry, and weigh.

3. Sample Processing and Analysis:

  • Plasma Sample Preparation: Precipitate plasma proteins by adding a threefold volume of a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the protein and collect the supernatant.

  • Brain Homogenate Preparation: Homogenize the brain tissue in a specific volume of saline or buffer to create a uniform suspension.[9]

  • Brain Homogenate Extraction: Precipitate proteins from the brain homogenate using a similar method as for the plasma samples.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the processed plasma and brain homogenate samples using a validated LC-MS/MS method.

4. Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated as follows:

Kp = C_brain / C_plasma

Where:

  • C_brain is the concentration of the compound in the brain (ng/g).

  • C_plasma is the concentration of the compound in the plasma (ng/mL).

The area under the curve (AUC) for both brain and plasma concentrations over time can also be calculated to determine the AUC_brain / AUC_plasma ratio.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the in vitro and in vivo BBB permeability assessments.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solutions (Test Compounds in PBS) add_solutions Add Donor & Acceptor Solutions prep_donor->add_solutions prep_lipid Prepare Lipid Solution (Porcine Brain Lipid in Dodecane) coat_plate Coat Filter Plate with Lipid Solution prep_lipid->coat_plate coat_plate->add_solutions assemble Assemble 'Sandwich' add_solutions->assemble incubate Incubate with Shaking assemble->incubate separate Separate Plates incubate->separate quantify Quantify Concentrations (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate Pₑ quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

InVivo_Workflow cluster_animal Animal Study cluster_processing Sample Processing cluster_analysis Analysis administer Administer Compound to Rodents (IV or IP) collect_samples Collect Blood & Brain at Time Points administer->collect_samples process_plasma Process Plasma Samples collect_samples->process_plasma process_brain Homogenize & Process Brain Samples collect_samples->process_brain quantify_lcms Quantify Concentrations by LC-MS/MS process_plasma->quantify_lcms process_brain->quantify_lcms calculate_kp Calculate Kp Ratio quantify_lcms->calculate_kp

Caption: Workflow for the In Vivo Rodent Brain Penetration Study.

References

head-to-head comparison of different synthetic methods for 5-(Trifluoromethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-(Trifluoromethyl)piperidin-2-one, a valuable building block for various pharmacologically active compounds, can be synthesized through several distinct pathways. This guide provides a head-to-head comparison of the primary synthetic routes, offering detailed experimental protocols, quantitative data, and logical workflow diagrams to inform strategic decisions in chemical synthesis.

The strategic incorporation of a trifluoromethyl group into piperidinone scaffolds is a well-established method for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the synthesis of this compound has garnered significant interest. This comparison focuses on two main approaches: the catalytic hydrogenation of a pyridone precursor and the reductive cyclization of a nitrile-ester.

Quantitative Data Summary

ParameterMethod 1: Catalytic HydrogenationMethod 2: Reductive Cyclization of a Nitrile-Ester
Starting Material 5-(Trifluoromethyl)-2(1H)-pyridoneEthyl 4-cyano-4-(trifluoromethyl)butanoate
Overall Yield 89%Not explicitly reported, multi-step process
Reaction Time 9 hoursSeveral steps with varying times
Key Reagents H₂, Platinum(IV) oxide or Pd/CRaney Nickel, H₂, Ammonia
Solvent Acetic AcidEthanol, Ammonia
Temperature Room Temperature (inferred)Elevated temperature and pressure
Pressure ~3.4 atm (2585.81 Torr)High pressure
Scalability Potentially scalableRequires high-pressure equipment
Purity High (inferred from yield)Requires purification

Synthetic Methodologies and Experimental Protocols

Method 1: Catalytic Hydrogenation of 5-(Trifluoromethyl)-2(1H)-pyridone

This method stands out for its high yield and relatively straightforward single-step transformation from a readily available pyridone precursor.

Experimental Protocol:

A solution of 5-(trifluoromethyl)-2(1H)-pyridone in acetic acid is subjected to hydrogenation in the presence of a platinum(IV) oxide catalyst. The reaction is carried out under a hydrogen atmosphere at a pressure of approximately 3.4 atm (2585.81 Torr) for 9 hours.[1] Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound. A similar procedure can be followed using palladium on carbon (Pd/C) as the catalyst, which is a common alternative for such hydrogenations.[2][3]

Safety Note: Palladium on carbon is flammable, especially when saturated with hydrogen. Standard operating procedures for handling pyrophoric catalysts should be strictly followed.[4]

Method 2: Reductive Cyclization of Ethyl 4-cyano-4-(trifluoromethyl)butanoate

Experimental Protocol:

Ethyl 4-cyano-4-(trifluoromethyl)butanoate is subjected to reductive cyclization using Raney nickel as the catalyst. The reaction is performed in an ethanolic ammonia solution under high pressure and elevated temperature. The cyano and ester groups are simultaneously reduced and cyclize to form the this compound. The product is then isolated and purified.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.

Method1 start 5-(Trifluoromethyl)-2(1H)-pyridone process Catalytic Hydrogenation (H₂, PtO₂ or Pd/C, Acetic Acid) start->process Yield: 89% end_product This compound process->end_product Method2 start Ethyl 4-cyano-4- (trifluoromethyl)butanoate process Reductive Cyclization (Raney Ni, H₂, NH₃/EtOH) start->process end_product This compound process->end_product

References

A Comparative Analysis of the Biological Activity of 5-(Trifluoromethyl)piperidin-2-one and Other Piperidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2][3][4] This guide provides a comparative overview of the biological activities of 5-(Trifluoromethyl)piperidin-2-one and other substituted piperidin-2-one scaffolds, supported by available experimental data. The inclusion of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[5][6]

Comparative Biological Activity: A Tabular Summary

The following tables summarize the reported biological activities of various piperidin-2-one and related piperidone scaffolds. Direct comparative data for this compound is limited in the public domain; therefore, data from structurally related trifluoromethyl-containing piperidine derivatives and other piperidinone scaffolds are presented to provide a broader context for its potential bioactivity.

Table 1: Anticancer Activity of Piperidinone Derivatives

Compound/ScaffoldCancer Cell Line(s)Activity Metric (IC50/GI50)Reference(s)
3,5-bis(arylidene)-4-piperidones (BAPs) with trifluoromethyl substitutionHepG2 (Hepatoma)IC50 values reported[6]
1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (Compound 2608)Acute lymphoblastic lymphoma, Colon cancerCC50 in low micromolar to nanomolar range[3]
1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (Compound 2610)Breast, Pancreatic, Leukemia, Lymphoma, Colon cancerCC50 in low micromolar to nanomolar range[3]
Piperine DerivativesMDA-MB-231 (Breast), Hela (Cervical)IC50 = 11.86 ± 0.32 μM (H7, MDA-MB-231), 10.50 ± 3.74 μM (H7, Hela)[7]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesHematological cancer cell linesNot specified[2]

Table 2: Antiviral Activity of Piperidine Derivatives

Compound/ScaffoldVirusActivity Metric (IC50)Reference(s)
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivativesInfluenza virus (H1N1), Herpes simplex virus 1 (HSV-1), Coxsackievirus B3 (COX-B3)IC50 values as low as 0.0022 µM[8][9]
Piperidine derivatives (general)Various virusesGeneral antiviral activity noted[10]

Table 3: Antimicrobial Activity of Piperidinone Derivatives

Compound/ScaffoldMicroorganism(s)Activity Metric (MIC)Reference(s)
2-Piperidinone, N-[4-bromo-n-butyl]-Pathogenic microorganismsNot specified[11]
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivativesVarious bacterial and fungal strainsSignificant activity compared to standards[4]
Piperidine and Pyrrolidine substituted halogenobenzene derivativesStaphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicansMIC values of 32–512 μg/ml[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for assessing biological activity.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., piperidinone derivatives) and incubated for a specified period (e.g., 48 or 72 hours). A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are included.[6]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[6]

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaques, which are areas of cell death caused by viral infection.

  • Cell Seeding: A confluent monolayer of host cells (e.g., MDCK for influenza) is prepared in 6-well plates.

  • Viral Infection: The cells are infected with a known amount of virus for a short period (e.g., 1 hour).

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the test compound.

  • Incubation: The plates are incubated until visible plaques are formed.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in biological systems and the flow of experimental procedures can greatly aid in understanding.

anticancer_pathway Piperidinone Piperidinone NFkB NFkB Piperidinone->NFkB Inhibition Apoptosis Apoptosis Piperidinone->Apoptosis Induction Proliferation Proliferation NFkB->Proliferation Promotes Survival Survival NFkB->Survival Promotes Angiogenesis Angiogenesis NFkB->Angiogenesis Promotes CancerCellDeath CancerCellDeath Apoptosis->CancerCellDeath Leads to

Caption: Simplified signaling pathway of piperidinone-induced anticancer activity.

experimental_workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation a Compound Synthesis & Characterization b Anticancer Screening (MTT Assay) a->b c Antiviral Screening (Plaque Reduction) a->c d Antimicrobial Screening (MIC Determination) a->d e Signaling Pathway Analysis b->e c->e f Molecular Docking e->f g Animal Model Studies f->g h Toxicity & Pharmacokinetics g->h

Caption: General workflow for the biological evaluation of novel piperidinone compounds.

References

A Comparative Guide to the Computational Docking of 5-(Trifluoromethyl)piperidin-2-one Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 5-(trifluoromethyl)piperidin-2-one and its derivatives promising candidates for drug discovery. This guide provides a comparative analysis of recent computational docking studies on these and related piperidine compounds, supported by available experimental data.

Performance Comparison: Docking Scores and Biological Activity

The following tables summarize the quantitative data from recent studies, offering a comparative look at the binding affinities and biological activities of various piperidine derivatives.

Table 1: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives

CompoundTarget VirusIC50 (µM)Binding Score (kcal/mol)
5 HSV-10.0022-6.48
9 H1N1 Influenza0.0027Not Reported
4 COX-B30.0092Not Reported
2 HSV-10.0035Not Reported
3 HSV-1No ActivityNot Reported
4 HSV-1No ActivityNot Reported
6b H1N1 Influenza0.0051Not Reported
8 H1N1 Influenza0.0097Not Reported

Note: The data in this table is derived from a retracted publication and should be interpreted with caution.[2][3][4]

Table 2: Pancreatic Lipase Inhibition by Piperidine and Pyrrolidine Derivatives

CompoundDerivative TypeIC50 (mg/mL)Binding Energy (kcal/mol)
12 Pyrrolidine0.143 ± 0.001-8.24
10 PyrrolidineNot Reported-
13 PyrrolidineNot Reported-
1 PiperidineNot Reported-
2 N-methyl PiperidineNot Reported-

This study highlights that while both piperidine and pyrrolidine derivatives were investigated, a pyrrolidine derivative (compound 12) showed the highest inhibitory activity against pancreatic lipase.[5]

Table 3: Sigma Receptor Affinity of Piperidine/Piperazine-Based Compounds

CompoundKi (nM) for S1R
1 3.2
Haloperidol (reference) 2.5
2 24
3 8.9

These findings indicate that piperidine/piperazine derivatives can exhibit high affinity for the Sigma 1 receptor, comparable to the reference compound haloperidol.[6]

Experimental Protocols

A detailed understanding of the methodologies is crucial for interpreting the presented data.

Computational Docking Protocol

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to its target protein. A generalized workflow is as follows:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the ligands are drawn and converted to 3D, followed by energy minimization.[5][7]

  • Docking Simulation: Software such as AutoDock or MOE is used to perform the docking.[5][7] A grid box is defined around the active site of the protein to specify the search space for the ligand. The docking algorithm then explores various conformations of the ligand within this site and scores them based on a scoring function that estimates the binding affinity.[8]

  • Analysis of Results: The resulting docked poses are analyzed to identify the one with the lowest binding energy, which represents the most likely binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined.[7]

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDB) docking Molecular Docking (e.g., AutoDock, MOE) p_prep->docking l_prep Ligand Preparation (2D to 3D) l_prep->docking analysis Pose & Interaction Analysis docking->analysis scoring Binding Energy Calculation analysis->scoring

A generalized workflow for computational docking studies.
Biological Assays

Antiviral Activity Assay: The antiviral activity of the synthesized compounds is typically evaluated using a cell-based assay. For instance, to determine the IC50 against the H1N1 influenza virus, Madin-Darby Canine Kidney (MDCK) cells are used. Different concentrations of the compounds are incubated with a known amount of the virus, and the cytopathic effect is observed to determine the concentration at which 50% of the viral replication is inhibited.[2]

Enzyme Inhibition Assay (Pancreatic Lipase): The inhibitory effect of compounds on pancreatic lipase activity can be monitored using a substrate like p-nitrophenyl butyrate (p-NPB). The enzyme activity is measured in the presence of varying concentrations of the inhibitor, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.[5]

Radioligand Binding Assay (Sigma Receptors): The affinity of compounds for sigma receptors is determined through competitive binding assays. This involves incubating a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for S1R) with a preparation of the receptor in the presence of varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is its IC50, from which the inhibition constant (Ki) can be calculated.[6]

Signaling Pathways and Logical Relationships

The interaction of a ligand with its target protein initiates a signaling cascade that produces a biological effect. The following diagram illustrates a simplified, hypothetical signaling pathway that could be initiated by a this compound derivative acting as a protein kinase inhibitor.

G ligand This compound Derivative receptor Target Protein Kinase ligand->receptor Inhibition substrate Substrate Protein receptor->substrate Phosphorylation (Blocked) p_substrate Phosphorylated Substrate substrate->p_substrate pathway Downstream Signaling Pathway p_substrate->pathway response Cellular Response (e.g., Apoptosis, Proliferation) pathway->response

Hypothetical signaling pathway for a kinase inhibitor.

Conclusion

Computational docking studies are a powerful tool for identifying and optimizing lead compounds in drug discovery. The data presented herein for this compound derivatives and related piperidine-containing molecules demonstrate their potential across various therapeutic areas, including antiviral and metabolic diseases. While in silico results provide valuable insights into binding affinities and modes of action, they must be validated through rigorous in vitro and in vivo experimental testing. The comparison with alternative scaffolds, such as pyrrolidine derivatives, underscores the importance of exploring diverse chemical spaces to identify the most potent and selective drug candidates. Future research should focus on synthesizing novel derivatives and conducting comprehensive biological evaluations to fully elucidate their therapeutic potential.

References

A Comparative Benchmarking Study: Physicochemical Properties of 5-(Trifluoromethyl)piperidin-2-one Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the physicochemical properties of the novel compound 5-(Trifluoromethyl)piperidin-2-one against a panel of well-established drugs: Piracetam, Levetiracetam, Brivaracetam, Celecoxib, and Linezolid. This objective comparison, supported by experimental and predicted data, is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound in medicinal chemistry and pharmaceutical development.

Introduction

This compound is a heterocyclic compound featuring a lactam scaffold and a trifluoromethyl group. The presence of the trifluoromethyl moiety is known to significantly influence key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. To contextualize the potential of this molecule, its fundamental physicochemical characteristics are benchmarked against drugs with structural similarities (lactam-containing racetams) and those with a trifluoromethyl group (Celecoxib) or heterocyclic core (Linezolid).

Physicochemical Properties Comparison

The following table summarizes the key physicochemical properties of this compound and the selected benchmark drugs. It is important to note that while the data for the benchmark drugs are primarily from experimental sources, the values for this compound are largely predicted due to the current lack of extensive experimental data in the public domain.

PropertyThis compoundPiracetamLevetiracetamBrivaracetamCelecoxibLinezolid
Molecular Formula C₆H₈F₃NOC₆H₁₀N₂O₂C₈H₁₄N₂O₂C₁₁H₂₀N₂O₂C₁₇H₁₄F₃N₃O₂SC₁₆H₂₀FN₃O₄
Molecular Weight ( g/mol ) 167.13[1]142.16[2]170.21[3]212.29381.37[4]337.35[5]
Melting Point (°C) Not available151-152115-119[3]72-77[6]157-159[4]154.5[5]
logP (Octanol/Water Partition Coefficient) 1.0 (Predicted)-1.3[2]-0.6[3]1.04[7]3.5 (Predicted)0.9[5]
Aqueous Solubility Not availableFreely soluble in water[8]104 g/100mL[3]Very soluble in water[9]Insoluble in water[4]3 mg/mL[10]
pKa 15.18 (Predicted)Not available15.74[11]Not ionizable[7]11.1 (Predicted)1.8[10]
Polar Surface Area (Ų) 29.1 (Predicted)63.4[2]63.4[3]63.485.971.1[5]
Hydrogen Bond Donors 1 (Predicted)22221
Hydrogen Bond Acceptors 1 (Predicted)22255
Rotatable Bonds 0 (Predicted)12434

Experimental Protocols

The determination of the physicochemical properties listed above should be conducted following standardized and validated experimental protocols. The OECD Guidelines for the Testing of Chemicals provide a comprehensive set of internationally recognized methods.[4][12][13][14] Key methodologies are outlined below:

Determination of Melting Point (OECD TG 102)

The melting point is determined using the capillary method, where a small amount of the substance is heated in a capillary tube, and the temperature range over which the substance melts is observed. Alternatively, differential scanning calorimetry (DSC) can be used to determine the melting temperature and enthalpy of fusion.

Determination of the Partition Coefficient (logP) (OECD TG 107 & 117)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method (OECD TG 107) involves dissolving the substance in a mixture of n-octanol and water and measuring its concentration in each phase after equilibration. High-Performance Liquid Chromatography (HPLC) method (OECD TG 117) can also be used, where the retention time of the substance on a stationary phase with known logP standards is used to calculate its logP.

Determination of Water Solubility (OECD TG 105)

The flask method is a common technique where an excess of the substance is stirred in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then determined by a suitable analytical method, such as HPLC.

Determination of the Dissociation Constant (pKa) (OECD TG 112)

The pKa, which indicates the extent of ionization of a compound at a given pH, can be determined by potentiometric titration. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH. Spectrophotometric or conductometric methods can also be employed.

Determination of Polar Surface Area (PSA)

Polar Surface Area is typically a calculated property based on the compound's structure. Various computational software packages are used to predict PSA by summing the surface contributions of polar atoms (usually oxygen and nitrogen), including their attached hydrogens.

Visualizing the Comparison

To better illustrate the relationships and the workflow of this comparative study, the following diagrams are provided.

Physicochemical_Property_Comparison_Workflow cluster_input Input Compounds cluster_analysis Analysis cluster_output Output Target_Compound This compound Data_Collection Data Collection (Experimental & Predicted) Target_Compound->Data_Collection Benchmark_Drugs Piracetam Levetiracetam Brivaracetam Celecoxib Linezolid Benchmark_Drugs->Data_Collection Property_Comparison Physicochemical Property Comparison Data_Collection->Property_Comparison Comparison_Table Data Summary Table Property_Comparison->Comparison_Table Protocols Experimental Protocols Property_Comparison->Protocols Visualization Graphviz Diagrams Property_Comparison->Visualization

Caption: Workflow for the comparative analysis of physicochemical properties.

Drug_Relationship_Diagram cluster_lactams Lactam-Containing Drugs (Racetams) cluster_trifluoromethyl Trifluoromethyl-Containing Drug cluster_heterocycle Heterocyclic Drug Target This compound Piracetam Piracetam Target->Piracetam Structural Analogy (Lactam) Levetiracetam Levetiracetam Target->Levetiracetam Structural Analogy (Lactam) Brivaracetam Brivaracetam Target->Brivaracetam Structural Analogy (Lactam) Celecoxib Celecoxib Target->Celecoxib Shared Moiety (CF3 Group) Linezolid Linezolid Target->Linezolid General Class (Heterocycle)

Caption: Relationship between the target compound and benchmark drugs.

Conclusion

This comparative guide provides a foundational dataset for evaluating the physicochemical profile of this compound. The predicted properties of the target compound, when viewed alongside the established experimental data of the benchmark drugs, offer valuable insights for medicinal chemists and drug development professionals. The data suggests that this compound possesses a molecular weight and predicted lipophilicity that fall within the range of orally bioavailable drugs. Further experimental validation of these properties is crucial for a more definitive assessment of its drug-like potential. This guide serves as a starting point for such investigations and highlights the importance of comprehensive physicochemical characterization in the early stages of drug discovery.

References

Safety Operating Guide

Prudent Disposal of 5-(Trifluoromethyl)piperidin-2-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(Trifluoromethyl)piperidin-2-one, a compound that requires careful handling due to its potential hazards. The following procedures are based on general best practices for similar chemical structures and should be supplemented by the specific Safety Data Sheet (SDS) for the compound and consultation with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety information for similar piperidine and trifluoromethyl compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, and eye and face protection.[1] In case of inhalation risk, use a well-ventilated area or appropriate respiratory protection.[1]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or fumes.[1]

  • Safe Handling Practices: Do not eat, drink, or smoke when handling this chemical.[1][2] Keep the container tightly closed when not in use.[2][3] Wash hands thoroughly after handling.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all relevant regulations.

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] This determination should be made in accordance with US EPA guidelines (40 CFR 261.3) and any state or local regulations.[2] Given its chemical structure, this compound is likely to be classified as hazardous waste.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Place the this compound waste into a suitable, labeled container specifically designated for hazardous chemical waste.[1] The container should be compatible with the chemical and have a secure closure.[2]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials to avoid include strong acids and strong oxidizing agents.[4]

Step 3: Container Labeling

  • Clear Identification: All waste containers must be clearly labeled.[1] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: 50549-24-1

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][3][4]

  • Storage Conditions: Keep the container away from heat, sparks, and open flames.[3]

Step 5: Final Disposal

  • Authorized Disposal Facility: Arrange for the disposal of the hazardous waste through an authorized and licensed hazardous waste disposal company.[4][5] This is typically coordinated through your institution's EHS department.

  • Incineration: For similar trifluoromethyl-containing compounds, removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber is a recommended disposal method.[4]

Quantitative Data Summary

While a specific SDS for this compound was not found, the table below summarizes general safety and disposal information for structurally related compounds.

ParameterInformationSource Citation
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[1]
Handling Conditions Use in a well-ventilated area. Avoid inhalation and contact with skin and eyes.[1]
Storage Store in a tightly-closed container in a dry, cool, well-ventilated area.[2][4]
Incompatible Materials Strong acids, strong oxidizing agents.[4]
Recommended Disposal Method Dispose of contents/container to an authorized hazardous or special waste collection point. Incineration is a potential method.[1][4]
Regulatory Framework Disposal must comply with federal, state, and local regulations.[2]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical steps for the proper disposal of a chemical substance like this compound.

cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal A Acquire Chemical & SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Ventilated Area B->C D Characterize Waste: Hazardous or Non-Hazardous? C->D Generation of Waste E Segregate into a Labeled, Compatible Container D->E Hazardous J Dispose via Regular Lab Waste (as per institutional policy) D->J Non-Hazardous F Store in Designated Hazardous Waste Area E->F G Consult Institutional EHS for Pickup Schedule F->G H Transport by Licensed Hazardous Waste Hauler G->H I Final Disposal at an Authorized Facility (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of laboratory chemical waste.

Disclaimer: This information is provided as a general guide and is not a substitute for a substance-specific Safety Data Sheet (SDS) and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult the SDS and your EHS office before handling or disposing of any chemical.

References

Personal protective equipment for handling 5-(Trifluoromethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-(Trifluoromethyl)piperidin-2-one. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1]To protect hands from chemical exposure, cuts, and contamination.
Eye and Face Protection Safety goggles and a face shield.[1][2]To protect the eyes and face from chemical splashes, aerosols, and particulate matter.[3]
Body Protection Laboratory coat. For larger quantities or risk of splashing, a chemically resistant apron or coveralls are recommended.[1]To protect the worker's body from exposure to contaminants and chemicals.[3]
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[1]To prevent the inhalation of airborne contaminants.[3]
Foot Protection Closed-toe shoes. Chemical-resistant boots for spill response.To prevent exposure from spills and protect from physical hazards.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE and ensure it is in good condition.

  • Donning PPE :

    • Put on a laboratory coat, followed by safety goggles and a face shield.

    • Don the appropriate gloves, ensuring they are inspected for any tears or defects. If required, use a respirator and ensure a proper fit.

  • Chemical Handling :

    • Carefully handle the container to avoid generating dust or splashes.

    • When transferring the chemical, use appropriate tools (e.g., spatula, scoop) to minimize the creation of airborne particles.

    • Keep the container sealed when not in use.

  • Post-Handling :

    • Thoroughly clean the work area after handling is complete.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Collection :

    • Collect all waste material (solid and liquid) in a designated, properly labeled hazardous waste container.[1]

    • Do not mix this waste with other waste streams unless compatibility has been verified.[1]

    • Solid waste should be collected in a designated solid waste container, and liquid waste in a designated liquid waste container.[1]

  • Container Labeling :

    • Clearly label the hazardous waste container with the full chemical name: "this compound" and the words "Hazardous Waste".[1]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area.

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

    • All disposal activities must be conducted in accordance with local, state, and federal regulations.[1]

Emergency Procedures

Exposure Type Action
Inhalation Move the individual to fresh air. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For liquid spills, use an absorbent material to contain the spill.[1] Carefully collect the spilled material and absorbent into a hazardous waste container while wearing appropriate PPE.[1]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep1 Work in Fume Hood prep2 Verify Emergency Equipment prep1->prep2 prep3 Inspect PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Handle Chemical handle1->handle2 handle3 Clean Work Area handle2->handle3 disp1 Segregate Waste handle2->disp1 Generate Waste emergency Follow Emergency Protocols (Spill, Exposure) handle2->emergency handle4 Doff PPE handle3->handle4 handle5 Wash Hands handle4->handle5 disp2 Label Container disp1->disp2 disp3 Store Securely disp2->disp3 disp4 Dispose via EHS disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)piperidin-2-one
Reactant of Route 2
5-(Trifluoromethyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.